molecular formula C30H37N9O2S B15603615 BI-0474

BI-0474

Cat. No.: B15603615
M. Wt: 587.7 g/mol
InChI Key: CKAMBYUZKWQCKJ-ADSBAMQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHEMBL5218642 is a Unknown drug.

Properties

Molecular Formula

C30H37N9O2S

Molecular Weight

587.7 g/mol

IUPAC Name

(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)-2-pyridinyl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C30H37N9O2S/c1-5-25(40)38-12-10-37(11-13-38)20-15-22(33-24(16-20)39-14-9-36(4)18-19(39)2)28-34-29(41-35-28)30(3)8-6-7-23-26(30)21(17-31)27(32)42-23/h5,15-16,19H,1,6-14,18,32H2,2-4H3/t19-,30-/m0/s1

InChI Key

CKAMBYUZKWQCKJ-ADSBAMQRSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BI-0474, a Covalent KRASG12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-0474 is a potent and selective, irreversible covalent inhibitor of the KRASG12C oncoprotein, a key driver in numerous cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical and cellular activity, and its in vivo efficacy. Detailed summaries of quantitative data, experimental methodologies, and signaling pathway diagrams are presented to facilitate a deeper understanding for researchers and drug development professionals in the field of oncology and targeted therapies.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways regulating cell growth, proliferation, and survival.[1] Activating mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, results in a constitutively active KRAS protein, leading to aberrant downstream signaling.[1]

This compound was discovered through a collaborative effort between Boehringer Ingelheim and the Fesik lab at Vanderbilt University, employing NMR-based fragment screening and structure-based design.[1] It is designed to irreversibly bind to the mutant cysteine in KRASG12C, thereby locking the protein in its inactive, GDP-bound state. This prevents its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) like Son of Sevenless (SOS1), ultimately inhibiting downstream oncogenic signaling.[2][3]

Mechanism of Action

This compound is an irreversible, covalent inhibitor that selectively targets the cysteine residue of the KRASG12C mutant protein.[1][4] The primary mechanism of action involves the inhibition of the protein-protein interaction between GDP-bound KRASG12C and SOS1.[2][3] By covalently binding to the Switch-II pocket of KRASG12C, this compound prevents the SOS1-mediated exchange of GDP for GTP, which is essential for KRAS activation.[1] This leads to a decrease in the levels of active, GTP-bound KRAS, and consequently, the suppression of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[3] The inhibition of these pathways ultimately leads to reduced cell proliferation and the induction of apoptosis in KRASG12C-mutant cancer cells.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Activity of this compound
AssayParameterThis compoundBI-0473 (Negative Control)Reference
KRASG12C::SOS1 AlphaScreenIC50 [nM]71,200[3]
KRASG12D::SOS1 AlphaScreenIC50 [nM]4,20018,000[3]
NCI-H358 Proliferation (KRASG12C)EC50 [nM]26n.d.[3]
GP2D Proliferation (KRASG12D)EC50 [nM]4,500n.d.[3]

n.d. = not determined

Table 2: In Vitro DMPK and Physicochemical Properties of this compound
ParameterValueReference
logD @ pH 7.43.2[3]
Solubility @ pH 7 [µg/mL]99[3]
Caco-2 Permeability AB @ pH 7.4 [10-6 cm/s]0.8[3]
Caco-2 Efflux Ratio45[3]
MDCK Permeability PappAB @ 1µM [10-6 cm/s]0.4[3]
MDCK Efflux Ratio72[3]
Plasma Protein Binding (human/mouse/rat) [%]96.7 / >98 / 98.3[3]
CYP 3A4 (IC50) [µM]15[3]
CYP 2D6 (IC50) [µM]21[3]
CYP 2C8, 2C9, 2C19 (IC50) [µM]>50[3]
Table 3: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model
Dosing Regimen (Intraperitoneal)Tumor Growth Inhibition (TGI)Reference
40 mg/kg, once weekly68%[3]
40 mg/kg, twice weekly on consecutive days98%[3]

Experimental Protocols

The following are representative methodologies for the key experiments cited. These protocols are based on standard practices for the evaluation of KRASG12C inhibitors and may require optimization for specific laboratory conditions.

KRAS::SOS1 AlphaScreen Assay

This assay is designed to measure the inhibition of the protein-protein interaction between KRAS and SOS1.

Materials:

  • Recombinant KRASG12C and SOS1 proteins

  • AlphaLISA Acceptor and Donor beads

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • This compound and control compounds

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add GDP-loaded KRASG12C protein and the test compound.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Add SOS1 protein to initiate the interaction.

  • Add a mixture of AlphaLISA Acceptor and Donor beads.

  • Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values from the resulting dose-response curves.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • NCI-H358 (KRASG12C) and GP2D (KRASG12D) cell lines

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and control compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate EC50 values from the normalized dose-response curves.

NCI-H358 Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NMRI nude mice)

  • NCI-H358 cells

  • This compound formulation (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant NCI-H358 cells into the flanks of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer this compound via intraperitoneal injection according to the desired dosing schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Calculate Tumor Growth Inhibition (TGI).

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BI0474 This compound BI0474->KRAS_GDP Covalent Inhibition

Caption: Simplified KRAS signaling pathway and the mechanism of this compound action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay_Dev Biochemical Assay (KRAS::SOS1 AlphaScreen) Cell_Assay Cell-Based Assay (NCI-H358 Proliferation) Assay_Dev->Cell_Assay Selectivity Selectivity Profiling (KRASG12D Assays) Cell_Assay->Selectivity PK_Studies Pharmacokinetic Studies Selectivity->PK_Studies Xenograft NCI-H358 Xenograft Efficacy Model PK_Studies->Xenograft PD_Biomarkers Pharmacodynamic Biomarker Analysis Xenograft->PD_Biomarkers

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent and selective covalent inhibitor of KRASG12C that demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. Its well-defined mechanism of action, which involves the direct inhibition of the KRASG12C::SOS1 interaction, provides a strong rationale for its further investigation as a potential therapeutic agent for KRASG12C-driven cancers. The data and methodologies presented in this guide offer a valuable resource for researchers and drug developers working to advance the field of targeted cancer therapy.

References

The Genesis of a KRAS Inhibitor: A Technical Guide to the Fragment-Based Discovery of BI-0474

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fragment-based drug discovery (FBDD) campaign that led to the identification and development of BI-0474, a potent and selective irreversible covalent inhibitor of the oncogenic KRASG12C protein. The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein, and mutations, particularly at the G12C position, are significant drivers in many human cancers.[1][2] this compound was engineered to target tumors driven by this specific mutation by binding to the switch II pocket of the inactive, GDP-bound state of KRASG12C.[3][4][5]

The Fragment-Based Drug Discovery (FBDD) Approach

Fragment-Based Drug Discovery (FBDD) is a strategic methodology for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments."[6][7] Unlike traditional high-throughput screening (HTS) which uses large, complex molecules, FBDD leverages the principle that smaller fragments can explore the chemical space of a protein's binding sites more efficiently.[6][8][9] Though these fragments typically exhibit weak binding affinity, their interactions provide high-quality starting points for optimization into potent, drug-like molecules through iterative structure-based design.[7][9]

The discovery of this compound represents a departure from previous KRASG12C inhibitor strategies. Instead of starting with a covalent warhead to bind to cysteine-12 and then optimizing for pocket fit, researchers first identified and optimized fragments that bound reversibly and non-covalently to the switch II pocket.[3][4][10] Only after establishing a potent non-covalent binder was the reactive acrylamide (B121943) "warhead" attached to form an irreversible covalent bond.[3][4][10] This approach was the result of a collaboration between Boehringer Ingelheim and the Fesik lab at Vanderbilt University.[1][11]

FBDD_Workflow cluster_Discovery Fragment Discovery & Hit Generation cluster_Optimization Hit-to-Lead Optimization cluster_Finalization Covalent Inhibitor Finalization FragmentLibrary Fragment Library (Low MW Molecules) Screening Biophysical Screening (e.g., NMR) FragmentLibrary->Screening Screen against KRASG12C Target Hits Initial Fragment Hits (Weak Binders) Screening->Hits Identify Binders SBDD Structure-Based Design (X-ray, etc.) Hits->SBDD Characterize Binding Mode Optimization Iterative Optimization (Fragment Growing) SBDD->Optimization Rational Design Optimization->SBDD Synthesize & Re-evaluate Lead Potent Non-Covalent Binder Optimization->Lead Warhead Attach Covalent Warhead (Acrylamide) Lead->Warhead BI0474 This compound (Final Covalent Inhibitor) Warhead->BI0474

Caption: The Fragment-Based Drug Discovery (FBDD) workflow for this compound.

The KRAS Signaling Pathway and Inhibition by this compound

KRAS acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][4] This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, and GTPase Activating Proteins (GAPs).[1][4] Oncogenic mutations such as G12C cause KRAS to be preferentially locked in the active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1][2][4]

This compound exerts its effect by covalently binding to the mutant cysteine-12 residue located in the switch II pocket.[1] This action locks the KRASG12C protein in its inactive GDP-bound state, thereby preventing its interaction with GEFs and blocking downstream oncogenic signaling, which ultimately inhibits cell proliferation and can induce apoptosis (programmed cell death).[11][12]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Upstream Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP -> GTP Exchange GAP GAP KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF Activates Downstream Signaling SOS1->KRAS_GDP Activates GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation BI0474 This compound BI0474->KRAS_GDP Covalently Binds & Traps in Inactive State

References

An In-depth Technical Guide to the Structure-Activity Relationship of BI-0474, a Covalent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BI-0474, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The document details the mechanism of action, quantitative biochemical and cellular activity, and in vivo efficacy of this compound. Furthermore, it outlines the experimental methodologies for key assays and visualizes critical signaling pathways and experimental workflows.

Introduction

This compound is an irreversible, covalent inhibitor of the KRAS G12C oncoprotein, a key driver in various cancers, including non-small cell lung cancer.[1][2][3] Discovered through a collaborative effort involving Boehringer Ingelheim and the Fesik lab at Vanderbilt University, this compound emerged from a fragment-based screening approach coupled with structure-based design.[1][3] It covalently binds to the mutant cysteine residue at position 12 of KRAS, locking the protein in its inactive, GDP-bound state.[1][4] This guide delves into the core aspects of this compound's preclinical characterization.

Mechanism of Action and Structure-Activity Relationship

This compound functions by inhibiting the interaction between KRAS G12C and its guanine (B1146940) nucleotide exchange factor, SOS1, thereby preventing the exchange of GDP for GTP and subsequent activation of downstream oncogenic signaling.[1][5] The molecule was developed by optimizing the non-covalent binding of a fragment hit to the Switch II pocket of KRAS G12C.[1][3] An acrylamide (B121943) "warhead" was then incorporated to form a covalent bond with the Cys12 residue.[3]

The high potency and selectivity of this compound are demonstrated by its low nanomolar activity against KRAS G12C and significantly weaker activity against the wild-type or other KRAS mutants like G12D.[1][2]

Core Structure of this compound

BI_0474_Structure cluster_core This compound Core Heterocyclic Core (Binds to Switch II Pocket) Linker Amide Linker Core->Linker Piperazine Piperazine Substituent Core->Piperazine Dimethylpiperazine (S)-1,3-dimethylpiperazine Core->Dimethylpiperazine Warhead Acrylamide Warhead (Covalently binds Cys12) Linker->Warhead

Caption: Core structural components of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its less active diastereomer, BI-0473, which serves as a negative control.[3]

Table 1: In Vitro Biochemical and Cellular Activity
CompoundKRAS G12C::SOS1 AlphaScreen (IC50) [nM]KRAS G12D::SOS1 AlphaScreen (IC50) [nM]NCI-H358 Proliferation (EC50) [nM]GP2D (KRAS G12D) Proliferation (EC50) [nM]
This compound 7[1][5][6]4,200[1]26[1][6]4,500[1]
BI-0473 (Negative Control) 1,200[1]18,000[1]n.d.n.d.

n.d. = not determined

Table 2: In Vivo Efficacy in NCI-H358 Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (TGI)
This compound40 mg/kg ip, weekly68%[1]
This compound40 mg/kg ip, twice weekly (2 consecutive days)98%[1]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited. These protocols are based on standard techniques and information available from similar assays.

KRAS G12C::SOS1 AlphaScreen Assay

This assay is designed to measure the inhibition of the protein-protein interaction between KRAS G12C and SOS1.

Principle: The assay utilizes AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. His-tagged KRAS G12C is captured by Nickel Chelate Donor beads, and GST-tagged SOS1 is captured by Glutathione Acceptor beads. When KRAS G12C and SOS1 interact, the beads are brought into close proximity. Upon laser excitation of the Donor beads, a singlet oxygen molecule is generated, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. Inhibitors of the KRAS::SOS1 interaction disrupt this proximity, leading to a decrease in the signal.

General Protocol:

  • Reagent Preparation: Dilute GDP-loaded His-tagged KRAS G12C, GST-tagged SOS1, and the test compound (this compound) in assay buffer.

  • Compound Incubation: Add the test compound to the wells of a 384-well microplate.

  • Protein Addition: Add the diluted KRAS G12C to the wells and incubate to allow for compound binding.

  • Interaction Initiation: Add the diluted SOS1 to initiate the protein-protein interaction and incubate.

  • Bead Addition: Add the AlphaLISA Nickel Chelate Donor beads and Glutathione Acceptor beads and incubate in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis: Calculate IC50 values by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

NCI-H358 Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of the KRAS G12C mutant human non-small cell lung cancer cell line, NCI-H358.

Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell proliferation.

General Protocol:

  • Cell Seeding: Seed NCI-H358 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10,000 nM) for a specified period (e.g., 3 days).[6]

  • Reagent Addition: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Normalize the data to vehicle-treated control cells and calculate the EC50 value by plotting cell viability against the logarithm of the compound concentration.

NCI-H358 Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

Principle: Human NCI-H358 cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

General Protocol:

  • Cell Implantation: Subcutaneously inject NCI-H358 cells into the flank of immunodeficient mice (e.g., NMRI nude mice).[6]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization: Randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at the desired dose and schedule (e.g., 40 mg/kg, weekly or twice weekly).[1][6]

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated groups to the vehicle control group. Monitor animal body weight as a measure of toxicity.

Signaling Pathways and Workflows

KRAS Signaling Pathway

The following diagram illustrates the canonical KRAS signaling pathway, which is aberrantly activated by the G12C mutation and inhibited by this compound.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors EGFR EGFR SOS1 SOS1 (GEF) EGFR->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP-mediated hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BI0474 This compound BI0474->KRAS_GDP Covalently binds KRAS G12C, traps in inactive state

Caption: Simplified KRAS signaling pathway and the mechanism of this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_discovery Discovery & Optimization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Fragment_Screening Fragment-Based Screening (NMR) Structure_Based_Design Structure-Based Design Fragment_Screening->Structure_Based_Design Lead_Optimization Lead Optimization Structure_Based_Design->Lead_Optimization Biochemical_Assay Biochemical Assay (KRAS::SOS1 AlphaScreen) Lead_Optimization->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (NCI-H358) Biochemical_Assay->Cellular_Assay Xenograft_Model Xenograft Model (NCI-H358 in mice) Cellular_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PD_Biomarkers Pharmacodynamic Biomarker Analysis Efficacy_Study->PD_Biomarkers

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C, demonstrating significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. Its discovery and development showcase the power of fragment-based screening and structure-based design in targeting challenging oncoproteins. The data presented in this guide provide a solid foundation for researchers and drug development professionals working on KRAS-targeted therapies. The availability of this compound and its negative control, BI-0473, through open innovation platforms further enables the scientific community to explore the biology of KRAS G12C and develop novel therapeutic strategies.[3]

References

BI-0474: A Deep Dive into its Selectivity for KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity of BI-0474, a potent and irreversible covalent inhibitor of the KRAS G12C mutant oncoprotein. For researchers and professionals in the field of oncology drug development, understanding the precise selectivity of such inhibitors is paramount for predicting both efficacy and potential off-target effects. This document collates available quantitative data, details the experimental methodologies used to assess selectivity, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound for the KRAS G12C mutant over other forms of KRAS, notably the wild-type and other common mutants like G12D, is a critical attribute of its therapeutic potential. This selectivity has been quantified through both biochemical and cellular assays.

Biochemical Selectivity

The direct inhibitory activity of this compound on the interaction between KRAS and its guanine (B1146940) nucleotide exchange factor, SOS1, is a key measure of its biochemical potency and selectivity. The AlphaScreen assay is a common method to quantify the disruption of this protein-protein interaction.

TargetAssayIC50 (nM)Fold Selectivity (vs. KRAS G12C)
KRAS G12CKRAS G12C::SOS1 AlphaScreen7-
KRAS G12DKRAS G12D::SOS1 AlphaScreen4200600

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Cellular Potency and Selectivity

The anti-proliferative effect of this compound in cancer cell lines harboring specific KRAS mutations provides a cellular context for its selectivity. This is a crucial indicator of the compound's ability to selectively kill cancer cells driven by the KRAS G12C mutation.

Cell LineKRAS MutationAssayEC50 (nM)Fold Selectivity (vs. NCI-H358)
NCI-H358G12CProliferation Assay26-
GP2DG12DProliferation Assay4500~173

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives a response halfway between the baseline and maximum.

Experimental Protocols

A detailed understanding of the methodologies employed to generate the selectivity data is essential for its correct interpretation and for designing further experiments.

Biochemical Selectivity Assay: KRAS::SOS1 AlphaScreen

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was utilized to assess the ability of this compound to disrupt the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.

Principle: This assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. In the absence of an inhibitor, the donor and acceptor beads are brought into close proximity through their binding to the interacting proteins (KRAS and SOS1). Upon excitation of the donor bead, a singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. An effective inhibitor, like this compound, disrupts the protein-protein interaction, separating the beads and leading to a decrease in the luminescent signal.

General Protocol Outline:

  • Protein Preparation: Recombinant KRAS G12C and KRAS G12D proteins (loaded with GDP) and the catalytic domain of SOS1 are purified.

  • Reagent Preparation: this compound is serially diluted to a range of concentrations.

  • Assay Reaction:

    • KRAS protein is incubated with the various concentrations of this compound.

    • SOS1 is then added to the mixture.

    • AlphaScreen donor and acceptor beads, coated with molecules that bind to the respective proteins (e.g., anti-His-tag for KRAS and anti-GST-tag for SOS1), are added.

  • Incubation: The reaction mixture is incubated in the dark to allow for the binding events and the covalent modification of KRAS G12C by this compound to occur.

  • Signal Detection: The plate is read using an AlphaScreen-compatible plate reader, and the intensity of the luminescent signal is measured.

  • Data Analysis: The IC50 values are calculated by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Selectivity Assay: Cell Proliferation

To determine the cellular potency and selectivity of this compound, cell proliferation assays were performed on cancer cell lines with different KRAS mutations.

Principle: These assays measure the number of viable cells after a period of treatment with the inhibitor. A reduction in cell viability is indicative of the compound's anti-proliferative or cytotoxic effects.

General Protocol Outline:

  • Cell Culture:

    • NCI-H358 cells (human lung carcinoma), which harbor the KRAS G12C mutation, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • GP2D cells, which have a KRAS G12D mutation, are cultured under their optimal conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period, typically 72 hours, to allow for effects on cell proliferation.

  • Viability Measurement: A cell viability reagent (such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) is added to each well.

  • Signal Detection: The luminescent or fluorescent signal, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The EC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

KRAS Signaling Pathway and this compound's Point of Intervention

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP -> GTP exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BI0474 This compound BI0474->KRAS_GDP Covalent & Irreversible Inhibition Experimental_Workflow cluster_biochemical Biochemical Selectivity cluster_cellular Cellular Selectivity start_biochem Prepare Recombinant KRAS G12C, KRAS G12D & SOS1 Proteins assay_biochem Perform KRAS::SOS1 AlphaScreen Assay with serial dilutions of this compound start_biochem->assay_biochem analyze_biochem Measure Luminescence & Calculate IC50 values assay_biochem->analyze_biochem result_biochem Determine Fold Selectivity (IC50 KRAS G12D / IC50 KRAS G12C) analyze_biochem->result_biochem start_cellular Culture NCI-H358 (G12C) & GP2D (G12D) Cell Lines assay_cellular Treat cells with serial dilutions of this compound for 72 hours start_cellular->assay_cellular analyze_cellular Assess Cell Viability (e.g., CellTiter-Glo) & Calculate EC50 values assay_cellular->analyze_cellular result_cellular Determine Fold Selectivity (EC50 GP2D / EC50 NCI-H358) analyze_cellular->result_cellular

BI-0474 Target Engagement in Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the target engagement of BI-0474, a potent and selective covalent inhibitor of KRASG12C, in cellular systems. The information presented herein is intended to equip researchers with the necessary details to understand and potentially replicate key experiments for evaluating the efficacy and mechanism of action of similar targeted therapies.

Introduction to this compound and its Mechanism of Action

This compound is an irreversible covalent inhibitor that specifically targets the cysteine residue at position 12 of the mutated KRAS protein (KRASG12C).[1][2] This mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[3] By forming a covalent bond with Cys12, this compound locks the KRASG12C protein in an inactive, GDP-bound state.[3] This prevents its interaction with downstream effector proteins, thereby inhibiting the aberrant signaling cascades, such as the MAPK pathway, that drive tumor cell proliferation and survival.[4]

Quantitative Assessment of this compound Activity

The potency and cellular efficacy of this compound have been determined through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Biochemical Potency of this compound
AssayTargetIC50 (nM)Reference(s)
KRASG12C::SOS1 AlphaScreenKRASG12C::SOS1 PPI7.0[1][4]
KRASG12D::SOS1 AlphaScreenKRASG12D::SOS1 PPI4,200[4]
Table 2: Cellular Activity of this compound
Cell LineGenotypeAssayEC50 (nM)Reference(s)
NCI-H358KRAS G12CCell Proliferation26[1][4]
GP2DKRAS G12DCell Proliferation4,500[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language.

cluster_0 KRAS Signaling Pathway and this compound Inhibition Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS G12C (GDP) KRAS G12C (GDP) SOS1->KRAS G12C (GDP) GTP Exchange KRAS G12C (GTP) KRAS G12C (GTP) KRAS G12C (GDP)->KRAS G12C (GTP) RAF RAF KRAS G12C (GTP)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->KRAS G12C (GDP) Covalent Binding

KRAS Signaling Pathway and this compound Inhibition

cluster_1 Western Blot Workflow for pERK Analysis start Seed NCI-H358 cells treat Treat with this compound start->treat lyse Lyse cells treat->lyse protein_quant Protein Quantification lyse->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with anti-pERK Ab block->primary_ab secondary_ab Incubate with HRP-conjugated secondary Ab primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end Analyze pERK levels detect->end

Western Blot Workflow for pERK Analysis

cluster_2 Mass Spectrometry Workflow for Target Occupancy start Isolate tumor tissue lyse Lyse tissue and extract protein start->lyse immuno_enrich Immunoaffinity enrichment of KRAS lyse->immuno_enrich digest Tryptic digest immuno_enrich->digest lc_ms 2D-LC-MS/MS analysis digest->lc_ms quantify Quantify free and this compound-bound KRAS lc_ms->quantify end Determine target occupancy quantify->end

Mass Spectrometry Workflow for Target Occupancy

Detailed Experimental Protocols

KRASG12C::SOS1 AlphaScreen Assay

This biochemical assay is used to measure the inhibitory effect of this compound on the protein-protein interaction (PPI) between KRASG12C and the guanine (B1146940) nucleotide exchange factor SOS1.

  • Materials:

    • GST-tagged KRASG12C protein

    • His-tagged SOS1 protein

    • AlphaLISA Glutathione Donor Beads

    • AlphaLISA Nickel Chelate Acceptor Beads

    • GTP

    • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

    • 384-well OptiPlate

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add GDP-loaded KRASG12C, the test compound (this compound), SOS1, and GTP.

    • Incubate the mixture at room temperature for 30 minutes to allow for nucleotide exchange and inhibitor binding.[5]

    • Add the Ras-binding domain (RBD) of cRAF and incubate for another 30 minutes.[5]

    • Add a mixture of Glutathione Donor Beads and Nickel Chelate Acceptor Beads.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-capable plate reader.

    • The IC50 value is calculated from the dose-response curve.

NCI-H358 Cell Proliferation Assay

This cellular assay assesses the anti-proliferative activity of this compound in a KRASG12C mutant cancer cell line.

  • Materials:

    • NCI-H358 cells (ATCC CRL-5807)

    • RPMI-1640 medium supplemented with 10% FBS

    • This compound

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well clear bottom white plates

  • Procedure:

    • Seed NCI-H358 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10,000 nM) for 3 days.[1]

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of pERK

This assay measures the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway, to confirm the inhibitory activity of this compound in cells.

  • Materials:

    • NCI-H358 cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate NCI-H358 cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against pERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Normalize the pERK signal to the total ERK signal to determine the extent of inhibition.

Mass Spectrometry-Based Target Occupancy

This method provides a direct measurement of the covalent modification of KRASG12C by this compound in cells or tumor tissues.

  • Materials:

    • NCI-H358 cells or tumor xenografts treated with this compound

    • Lysis buffer

    • Anti-KRAS antibody for immunoprecipitation

    • Trypsin

    • LC-MS/MS system

  • Procedure:

    • Lyse the cells or homogenize the tumor tissue to extract proteins.

    • Perform immunoprecipitation using an anti-KRAS antibody to enrich for the KRAS protein.

    • Digest the enriched protein with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Quantify the unmodified KRASG12C peptide and the this compound-adducted peptide.

    • Calculate the target occupancy as the ratio of the adducted peptide to the sum of the adducted and unmodified peptides. A reduction in the unmodified KRASG12C protein levels indicates target engagement.[4][6]

In Vivo Target Engagement and Pharmacodynamic Biomarker Modulation

In vivo studies using NCI-H358 xenograft models have demonstrated the efficacy of this compound.[6] Treatment with this compound leads to a significant reduction in unmodified KRASG12C protein levels, as measured by mass spectrometry, confirming target occupancy in the tumor tissue.[4][6] This target engagement correlates with the modulation of downstream pharmacodynamic (PD) biomarkers, including a reduction in RAS-GTP levels and decreased phosphorylation of ERK (pERK).[6][7] These findings in a preclinical in vivo model provide strong evidence for the mechanism-based anti-tumor activity of this compound.

Conclusion

The methodologies outlined in this technical guide provide a robust framework for the comprehensive evaluation of KRASG12C inhibitors like this compound. From initial biochemical screening to detailed cellular characterization and in vivo validation, these assays are crucial for understanding the target engagement, mechanism of action, and therapeutic potential of this class of targeted cancer therapies. The quantitative data and detailed protocols presented here serve as a valuable resource for researchers in the field of oncology drug discovery and development.

References

Delving into the Downstream Signaling Effects of BI-0474: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects of BI-0474, a potent and selective irreversible covalent inhibitor of KRAS G12C. By targeting the oncogenic KRAS G12C mutation, this compound offers a promising therapeutic strategy for a range of cancers. This document details its mechanism of action, impact on cellular signaling, and summarizes key preclinical data.

Core Mechanism of Action

This compound functions as an irreversible, covalent inhibitor of the KRAS G12C mutant protein.[1][2] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a central node in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways involved in cell growth and survival.[1][3] The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to a constitutively active state that drives oncogenic signaling.[2]

This compound selectively binds to the cysteine residue at position 12 of the mutated KRAS protein.[4] This covalent modification locks KRAS G12C in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of pro-proliferative signaling cascades.[5]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from preclinical studies.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueCell Line/AssayReference
IC50 (GDP-KRAS::SOS1 protein-protein interaction)7.0 nMAlphaScreen Assay[6][7]
EC50 (Anti-proliferative activity)26 nMNCI-H358 (KRAS G12C)[1][7]
EC50 (Anti-proliferative activity)> 4 µMGP2D (KRAS G12D)[1][3]

Table 2: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model

DosageAdministrationOutcomeReference
40 mg/kgIntraperitoneal (i.p.), single daily for 3 daysAnti-tumor efficacy and pharmacodynamic biomarker modulation[7]
40 mg/kgIntraperitoneal (i.p.), once or twice weekly68% and 98% tumor growth inhibition, respectively[1]
80 mg/kgIntraperitoneal (i.p.)98% tumor growth inhibition[4]

Downstream Signaling Pathways Modulated by this compound

The primary downstream signaling cascade inhibited by this compound is the RAF-MEK-ERK (MAPK) pathway.[1][3] By locking KRAS G12C in an inactive state, this compound prevents the recruitment and activation of RAF kinases, leading to a subsequent reduction in the phosphorylation of MEK and ERK.[3] This inhibition of the MAPK pathway is a critical component of this compound's anti-tumor activity. Preclinical studies have demonstrated a significant reduction in phosphorylated ERK (pERK) levels in tumor tissues from xenograft models treated with this compound.[1][4]

The disruption of KRAS signaling by this compound also leads to the induction of programmed cell death (apoptosis) in cancer cells.[1][7]

BI0474_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GTP->KRAS_GDP GAP-mediated hydrolysis RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes BI0474 This compound BI0474->KRAS_GDP Covalently binds & traps in inactive state

Figure 1: this compound Mechanism of Action on the KRAS Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

KRAS G12C::SOS1 AlphaScreen Assay

This biochemical assay quantifies the ability of this compound to inhibit the protein-protein interaction between KRAS G12C and the guanine (B1146940) nucleotide exchange factor SOS1.

  • Reagents: Recombinant KRAS G12C protein, recombinant SOS1 protein, AlphaScreen donor and acceptor beads.

  • Procedure:

    • KRAS G12C and SOS1 are incubated together in the presence of varying concentrations of this compound.

    • AlphaScreen beads, one conjugated to a KRAS G12C antibody and the other to a SOS1 antibody, are added.

    • If KRAS G12C and SOS1 interact, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.

    • The signal is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated, representing the concentration of this compound required to inhibit the KRAS G12C::SOS1 interaction by 50%.

Cell Proliferation Assay (e.g., using NCI-H358 cells)

This cell-based assay assesses the anti-proliferative activity of this compound.

  • Cell Line: NCI-H358 (human non-small cell lung cancer) cells, which harbor the KRAS G12C mutation.

  • Procedure:

    • NCI-H358 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of this compound concentrations for a specified period (e.g., 3 days).[7]

    • Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The EC50 value is determined, which is the concentration of this compound that inhibits cell proliferation by 50%.

In Vivo Xenograft Model and Pharmacodynamic Analysis

This in vivo experiment evaluates the anti-tumor efficacy and target engagement of this compound.

  • Animal Model: Immunocompromised mice (e.g., NMRI nude mice) are subcutaneously injected with NCI-H358 cells to establish tumors.[7]

  • Treatment: Once tumors reach a specified size, mice are treated with this compound (e.g., 40 mg/kg, i.p.) or vehicle control.[7]

  • Efficacy Assessment: Tumor volume and body weight are measured regularly to assess anti-tumor efficacy and toxicity.[1]

  • Pharmacodynamic (PD) Biomarker Analysis:

    • At specified time points, tumors are excised and processed.

    • Western Blotting/Immunohistochemistry: Tumor lysates or sections are analyzed for levels of total and phosphorylated ERK (pERK) to assess MAPK pathway inhibition.

    • Mass Spectrometry: Levels of unmodified KRAS G12C and this compound-bound KRAS G12C are quantified to determine target occupancy.[1]

    • RAS-GTP Pulldown Assays: The levels of active, GTP-bound RAS are measured to confirm inhibition of KRAS activity.[1]

Experimental_Workflow_In_Vivo cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy & PD Assessment A Implant NCI-H358 cells into nude mice B Allow tumors to reach palpable size A->B C Randomize mice into treatment groups (Vehicle, this compound) B->C D Administer this compound (e.g., 40 mg/kg i.p.) or vehicle C->D E Monitor tumor volume and body weight D->E F Excise tumors at designated time points D->F G Pharmacodynamic Analysis: - pERK levels (Western/IHC) - Target Occupancy (MS) - RAS-GTP levels F->G

Figure 2: General Workflow for In Vivo Efficacy and Pharmacodynamic Studies.

Conclusion

This compound demonstrates potent and selective inhibition of the KRAS G12C oncoprotein, leading to the suppression of the downstream MAPK signaling pathway and induction of apoptosis in cancer cells. The quantitative data from both in vitro and in vivo preclinical models underscore its therapeutic potential. The experimental protocols outlined provide a framework for further investigation into the nuanced effects of this compound and other KRAS G12C inhibitors. This technical guide serves as a foundational resource for researchers dedicated to advancing targeted therapies in oncology.

References

An In-depth Technical Guide to the Interaction of BI-0474 with the SOS1-KRAS Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BI-0474, a potent and irreversible covalent inhibitor of the KRAS G12C mutant. While not a direct inhibitor of Son of Sevenless homolog 1 (SOS1), this compound's mechanism of action is intrinsically linked to the disruption of the critical interaction between KRAS G12C and the guanine (B1146940) nucleotide exchange factor (GEF) SOS1. This guide details the molecular interactions, key quantitative data, experimental methodologies, and relevant signaling pathways, offering a valuable resource for researchers in oncology and drug discovery.

Introduction: The SOS1-KRAS Signaling Axis

The RAS/MAPK signaling pathway is a cornerstone of cellular growth, proliferation, differentiation, and survival. The Son of Sevenless (SOS) proteins, primarily SOS1, act as crucial guanine nucleotide exchange factors (GEFs) that activate RAS proteins, including KRAS.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS, converting it to its active, signal-transducing state.[2] This activation is a critical step in relaying signals from upstream receptor tyrosine kinases (RTKs) to downstream effector pathways like the RAF-MEK-ERK cascade.

Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers.[3] The G12C mutation, where glycine (B1666218) is substituted by cysteine at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling, thereby promoting tumorigenesis.[4] The interaction between the mutated KRAS G12C protein and SOS1 is a key dependency for maintaining the active GTP-bound state of the oncoprotein.

This compound: A Covalent Inhibitor of KRAS G12C

This compound is an irreversible, covalent inhibitor specifically designed to target the cysteine residue of the KRAS G12C mutant.[3][5][6] It was developed through a fragment-based screening approach, optimizing non-covalent binding to the switch II pocket of KRAS G12C before introducing a reactive "warhead" to form a permanent covalent bond.[4][5][6] By binding to KRAS G12C, this compound effectively locks the oncoprotein in an inactive conformation, thereby preventing its interaction with SOS1 and subsequent nucleotide exchange. This disruption of the KRAS G12C::SOS1 protein-protein interaction (PPI) is the core of this compound's mechanism of action.[7][8]

Mechanism of Action

The primary mechanism of this compound is the inhibition of the GDP-KRAS::SOS1 protein-protein interaction.[7][8] In its inactive state, KRAS is bound to GDP. SOS1 engages with GDP-bound KRAS to facilitate the release of GDP, allowing the more abundant cellular GTP to bind and activate KRAS. This compound covalently binds to the mutant cysteine-12, allosterically preventing the conformational changes required for SOS1 to effectively engage with and activate KRAS G12C.

cluster_0 Normal RAS Activation RTK RTK Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Downstream Signaling Downstream Signaling KRAS_GTP->Downstream Signaling

Caption: Simplified SOS1-mediated RAS activation pathway.

cluster_1 This compound Inhibition of KRAS G12C BI_0474 This compound KRAS_G12C_GDP KRAS G12C-GDP BI_0474->KRAS_G12C_GDP Covalent Binding Inactive_Complex This compound-KRAS G12C (Inactive Complex) KRAS_G12C_GDP->Inactive_Complex SOS1_2 SOS1 SOS1_2->Inactive_Complex No_Activation No Nucleotide Exchange Inactive_Complex->No_Activation

Caption: Mechanism of this compound inhibition of KRAS G12C.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound
AssayTargetIC50 (nM)
KRAS G12C::SOS1 AlphaScreenKRAS G12C7.0
KRAS G12D::SOS1 AlphaScreenKRAS G12D4,200

Data sourced from MedchemExpress and opnMe.com.[3][7][8]

Table 2: Cellular Activity of this compound
Cell LineKRAS MutationAssayEC50 (nM)
NCI-H358G12CProliferation26
GP2DG12DProliferation4,500

Data sourced from opnMe.com.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the principles and general protocols for the key experiments used to characterize the interaction between this compound and the SOS1-KRAS axis.

KRAS G12C::SOS1 Protein-Protein Interaction Assays

Biochemical assays are employed to quantify the direct inhibitory effect of this compound on the interaction between KRAS G12C and SOS1. Two common methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays.

4.1.1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

  • Principle: This assay measures the proximity between two molecules. Recombinant KRAS G12C and SOS1 proteins are tagged with a donor (e.g., Terbium cryptate) and an acceptor (e.g., XL665) fluorophore, respectively. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[3][9]

  • General Protocol:

    • Dispense a serial dilution of this compound into a low-volume 384-well plate.

    • Add a pre-mixed solution of GTP and Tag1-KRAS G12C protein.[3]

    • Add Tag2-SOS1 protein.[3]

    • Add the HTRF detection reagents (anti-Tag1 antibody labeled with the donor and anti-Tag2 antibody labeled with the acceptor).[3]

    • Incubate the plate at room temperature to allow for the binding reaction to reach equilibrium.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence to determine the FRET signal and subsequently the IC50 values.

4.1.2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay

  • Principle: This bead-based assay also measures molecular proximity. One protein (e.g., His-tagged KRAS G12C) is bound to donor beads, and the interacting partner (e.g., GST-tagged SOS1) is bound to acceptor beads. Upon excitation, the donor beads generate singlet oxygen, which can travel a short distance to the acceptor beads if they are in close proximity, triggering a chemiluminescent signal. An inhibitor will prevent this interaction and reduce the signal.[5][8]

  • General Protocol:

    • Dispense a serial dilution of this compound into a 384-well plate.

    • Add GDP-loaded His-tagged KRAS G12C protein.

    • Add GST-tagged SOS1 protein and GTP to initiate the nucleotide exchange and interaction.

    • Add Glutathione donor beads and Nickel chelate acceptor beads.

    • Incubate the plate in the dark at room temperature to allow for bead-protein binding and the protein-protein interaction.

    • Read the plate using an AlphaScreen-compatible plate reader.

    • Determine IC50 values by plotting the signal against the inhibitor concentration.

Cellular Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines with different KRAS mutations.

  • Principle: The viability of cancer cells is measured after a defined period of treatment with the compound. A reduction in cell viability indicates an anti-proliferative effect.

  • General Protocol (using NCI-H358 cells):

    • Cell Culture: Culture NCI-H358 cells (which harbor the KRAS G12C mutation) in RPMI-1640 medium supplemented with 10% FBS and maintain in a humidified incubator at 37°C with 5% CO2.[10]

    • Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[7]

    • Viability Assessment: Add a viability reagent (e.g., resazurin (B115843) or CellTiter-Glo®) to each well.

    • Measurement: Measure the fluorescence or luminescence signal using a plate reader.

    • Analysis: Normalize the data to untreated controls and calculate the EC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.

Start Start Biochemical_Assay Biochemical Assays (TR-FRET, AlphaScreen) Start->Biochemical_Assay Cellular_Assay Cell-Based Assays (Proliferation) Biochemical_Assay->Cellular_Assay In_Vivo_Study In Vivo Xenograft Models Cellular_Assay->In_Vivo_Study Data_Analysis Data Analysis (IC50, EC50, TGI) In_Vivo_Study->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating KRAS G12C inhibitors.

Conclusion

This compound serves as a powerful chemical probe for studying the biology of KRAS G12C-driven cancers. Its mechanism of action, centered on the covalent modification of KRAS G12C and the subsequent disruption of its interaction with the guanine nucleotide exchange factor SOS1, highlights a key vulnerability in this oncogenic pathway. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance novel therapies for KRAS G12C-mutated tumors. The high selectivity and potent cellular activity of this compound underscore the therapeutic potential of targeting the SOS1-KRAS interface.

References

An In-depth Technical Guide to the Discovery and Development of BI-0474, a Covalent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein was considered an "undruggable" target in cancer therapy, despite its high frequency of mutation in various malignancies, including lung, colorectal, and pancreatic cancers. The discovery and development of covalent inhibitors targeting the specific KRAS G12C mutation, where a glycine (B1666218) is replaced by a cysteine at codon 12, has marked a significant breakthrough in the field of oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BI-0474, a potent and selective covalent inhibitor of KRAS G12C.

This compound was developed through a collaborative effort between Boehringer Ingelheim and Vanderbilt University, employing a fragment-based screening approach coupled with structure-based design.[1][2] This molecule serves as a valuable tool compound for studying KRAS G12C biology and has paved the way for the development of orally bioavailable analogs for clinical investigation.[3]

Mechanism of Action

This compound is an irreversible covalent inhibitor that specifically targets the mutant cysteine residue in KRAS G12C.[1] The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its persistent activation and constitutive signaling through downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, survival, and differentiation.[1][4][5]

This compound is designed to bind to the Switch-II pocket of KRAS G12C in its inactive, GDP-bound state.[1][6] The molecule contains an electrophilic acrylamide (B121943) "warhead" that forms a covalent bond with the thiol group of the mutant cysteine-12.[1][4] This irreversible binding locks the KRAS G12C protein in an inactive conformation, thereby inhibiting its interaction with downstream effectors and abrogating oncogenic signaling.[5][7]

A diastereomer of this compound, BI-0473, serves as a negative control. Due to an inverted stereocenter, its non-covalent binding affinity is significantly reduced, resulting in a 200-fold lower biochemical activity compared to this compound.[1]

Signaling Pathway of KRAS G12C and Inhibition by this compound

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP-mediated GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BI0474 This compound BI0474->KRAS_GDP Covalent Binding

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Biochemical and Cellular Activity

This compound demonstrates high potency in biochemical and cell-based assays. It effectively inhibits the interaction between GDP-bound KRAS G12C and the guanine (B1146940) nucleotide exchange factor SOS1. Furthermore, it exhibits potent anti-proliferative activity in cancer cell lines harboring the KRAS G12C mutation.

ParameterValueAssay/Cell LineReference
IC50 (GDP-KRAS::SOS1 Interaction)7.0 nMAlphaScreen Assay[4][7][8]
IC50 (KRAS G12D::SOS1 Interaction)4,200 nMAlphaScreen Assay[4]
EC50 (Cell Proliferation)26 nMNCI-H358 (NSCLC)[4][8]
EC50 (Cell Proliferation)4,500 nMGP2D (KRAS WT)[4]

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in non-small cell lung cancer (NSCLC) xenograft models using the NCI-H358 cell line, which carries the KRAS G12C mutation. Due to its properties, this compound is not orally bioactive and was administered via intraperitoneal (i.p.) injection in these studies.[3][4]

Animal ModelDosing RegimenOutcomeReference
NCI-H358 Xenograft (NMRI nude mice)40 mg/kg i.p., single daily for 3 daysBiomarker modulation (reduction of unmodified KRAS G12C, RAS-GTP, and pERK levels), induction of apoptosis.[4][8]
NCI-H358 Xenograft (NMRI nude mice)40 mg/kg i.p., once weekly68% Tumor Growth Inhibition (TGI)[4][9]
NCI-H358 Xenograft (NMRI nude mice)40 mg/kg i.p., on 2 consecutive days, weekly98% Tumor Growth Inhibition (TGI)[4][9]

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are outlined below. These represent standard methodologies in drug discovery and preclinical development.

KRAS::SOS1 Protein-Protein Interaction Assay (AlphaScreen)

This assay quantifies the ability of a compound to disrupt the interaction between KRAS G12C and SOS1.

  • Reagents and Materials : Recombinant His-tagged KRAS G12C (GDP-loaded), GST-tagged SOS1, AlphaLISA GST Acceptor beads, Ni-NTA Donor beads, assay buffer.

  • Procedure :

    • Add KRAS G12C and GST-SOS1 to a 384-well plate.

    • Add serial dilutions of this compound or vehicle control (DMSO).

    • Incubate to allow for compound binding.

    • Add AlphaLISA GST Acceptor beads and Ni-NTA Donor beads.

    • Incubate in the dark to allow for bead-protein interaction.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis : The signal generated is proportional to the extent of the KRAS-SOS1 interaction. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of this compound on the viability of cancer cell lines.

  • Cell Culture : Culture NCI-H358 (KRAS G12C) and GP2D (KRAS WT) cells in appropriate media and conditions.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 1 nM to 10,000 nM) or vehicle control for a specified period (e.g., 3 days).[8]

    • Add a cell viability reagent (e.g., CellTiter-Glo®), which measures ATP levels.

    • Measure luminescence using a plate reader.

  • Data Analysis : Luminescence is proportional to the number of viable cells. EC50 values are determined from the dose-response curve.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

  • Animal Model : Use immunodeficient mice (e.g., NMRI nude mice).[8]

  • Tumor Implantation : Subcutaneously inject NCI-H358 cells into the flank of each mouse.

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing : Administer this compound (e.g., 40 mg/kg) or vehicle via intraperitoneal injection according to the desired schedule (e.g., daily, weekly).[4][8]

  • Monitoring :

    • Measure tumor volume with calipers regularly (e.g., twice weekly).

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint and Analysis : At the end of the study, calculate Tumor Growth Inhibition (TGI). For pharmacodynamic studies, tumors can be harvested at specific time points after dosing to analyze biomarker modulation (e.g., pERK levels) by Western blot or mass spectrometry.[4]

Experimental Workflow for Preclinical Evaluation of this compound

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (KRAS::SOS1 Interaction) cellular_assay Cellular Proliferation Assay (NCI-H358, KRAS G12C) biochemical_assay->cellular_assay selectivity_assay Selectivity Assay (GP2D, KRAS WT) cellular_assay->selectivity_assay lead_compound Lead Compound: this compound selectivity_assay->lead_compound xenograft_model Xenograft Model Generation (NCI-H358 in Nude Mice) efficacy_study Efficacy Study (Dosing & Tumor Monitoring) xenograft_model->efficacy_study pd_study Pharmacodynamic (PD) Study (Biomarker Analysis) xenograft_model->pd_study discovery Fragment-Based Discovery & Optimization discovery->biochemical_assay lead_compound->xenograft_model

Caption: Workflow for the preclinical discovery and evaluation of this compound.

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C, developed through a modern fragment-based drug discovery approach.[1] Its robust activity in both biochemical and cellular assays, coupled with significant anti-tumor efficacy in preclinical xenograft models, validates KRAS G12C as a druggable oncogenic driver.[4][8] While not developed for oral administration, this compound has been instrumental as a proof-of-concept molecule and a valuable research tool, enabling a deeper understanding of KRAS G12C biology and supporting the development of next-generation inhibitors, such as the orally bioavailable BI 1823911, for clinical applications.[3] The open availability of this compound and its negative control on platforms like opnMe.com further facilitates global scientific research into new therapeutic strategies against KRAS-mutant cancers.[1][2]

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with BI-0474

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental use of BI-0474, a potent and irreversible covalent inhibitor of KRASG12C. The following sections detail the compound's activity, relevant experimental protocols, and associated signaling pathways.

Quantitative Data Summary

This compound has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models. The key quantitative data from in vitro and in vivo studies are summarized below for easy reference and comparison.

Table 1: In Vitro Activity of this compound

ParameterCell Line / AssayValueReference
IC₅₀ KRASG12C::SOS1 Protein-Protein Interaction7.0 nM[1][2]
EC₅₀ NCI-H358 Proliferation (KRASG12C mutant)26 nM[1][3][4]
EC₅₀ GP2D Proliferation (KRASG12D mutant)4,500 nM[3][4]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterDose and RouteValueReference
Cmax 25 mg/kg, p.o.2,360 nM[3][4]
tmax 25 mg/kg, p.o.2 h[3][4]
Bioavailability (F%) 25 mg/kg, p.o.23-24%[3][4]
Clearance 1 mg/kg, i.v.20% of liver blood flow[3][4]
Volume of distribution (Vss) 1 mg/kg, i.v.0.6 L/kg[3][4]

Table 3: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model

Dosing Regimen (i.p.)EndpointResultReference
40 mg/kg, once weeklyTumor Growth Inhibition (TGI)68%[3][5]
40 mg/kg, twice weekly (2 consecutive days)Tumor Growth Inhibition (TGI)98%[3][5]
40 mg/kg, daily for 3 daysPharmacodynamic MarkersReduction in RAS-GTP and p-ERK levels[3][4]
40 mg/kg, daily for 3 daysTarget OccupancyReduction of unmodified KRASG12C[3][4]
40 mg/kg, daily for 3 daysApoptosisInduction of programmed cell death[1][3][4]

Signaling Pathway

This compound is a targeted inhibitor of the KRASG12C mutant protein. KRAS is a central node in intracellular signaling, primarily activating the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation and survival.[3][4] The G12C mutation leads to constitutive activation of KRAS. This compound covalently binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling.[3][6]

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effector Pathway (MAPK) RTK Receptor Tyrosine Kinases (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes BI0474 This compound BI0474->KRAS_GTP Inhibits (Covalent Binding) G12C_Mutation G12C Mutation (Constitutive Activation) G12C_Mutation->KRAS_GTP

Caption: KRASG12C signaling pathway and the mechanism of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for in vivo experiments using this compound, based on publicly available information. These protocols are intended as a guide and may require optimization for specific experimental conditions.

NCI-H358 Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using the NCI-H358 human non-small cell lung cancer cell line, which harbors the KRASG12C mutation.

  • Cell Culture:

    • Culture NCI-H358 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells during the logarithmic growth phase for implantation.

  • Animal Model:

    • Use immunodeficient mice, such as NMRI nude mice.[1]

    • Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ NCI-H358 cells, resuspended in a suitable medium/matrix (e.g., Matrigel), into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • Initiate treatment when tumors reach a volume of approximately 100-200 mm³.

Preparation and Administration of this compound

Proper formulation is critical for achieving the desired exposure in vivo.

  • Formulation for Intraperitoneal (i.p.) Injection:

    • Prepare a stock solution of this compound in 100% DMSO.

    • To prepare the final dosing solution, sequentially add the following co-solvents with thorough mixing after each addition:

      • 10% DMSO (from stock solution)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline[1]

    • The final concentration should be calculated based on the desired dose (e.g., 40 mg/kg) and the average weight of the mice. A final concentration of 2.5 mg/mL in this vehicle has been reported to be a clear solution.[1]

    • It is recommended to prepare this working solution fresh on the day of use.[1]

  • Administration:

    • Administer the prepared this compound solution via intraperitoneal injection.

    • The volume of injection should be adjusted based on the individual mouse's body weight.

In Vivo Efficacy and Pharmacodynamic Study Workflow

This workflow outlines the steps for assessing the anti-tumor efficacy and pharmacodynamic effects of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Cell_Culture 1. NCI-H358 Cell Culture Xenograft 2. Xenograft Implantation Cell_Culture->Xenograft Tumor_Growth 3. Monitor Tumor Growth (100-200 mm³) Xenograft->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle BI0474_Efficacy This compound (40 mg/kg, i.p.) - Efficacy Regimen (1x or 2x weekly) Randomization->BI0474_Efficacy BI0474_PD This compound (40 mg/kg, i.p.) - PD Regimen (Daily for 3 days) Randomization->BI0474_PD Tumor_Measurement A. Monitor Tumor Volume & Body Weight Vehicle->Tumor_Measurement BI0474_Efficacy->Tumor_Measurement Tumor_Harvest_PD B. Harvest Tumors (6h post last dose for PD) BI0474_PD->Tumor_Harvest_PD PD_Analysis C. PD Biomarker Analysis (p-ERK, RAS-GTP) Tumor_Harvest_PD->PD_Analysis Apoptosis_Analysis D. Apoptosis Assay Tumor_Harvest_PD->Apoptosis_Analysis

Caption: General experimental workflow for in vivo efficacy and PD studies of this compound.

  • Efficacy Assessment:

    • Dose animals according to the selected regimen (e.g., 40 mg/kg once or twice weekly).[3][5]

    • Measure tumor volumes with calipers two to three times per week.

    • Monitor the body weight of the animals as an indicator of toxicity.[4][7]

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • For PD studies, dose animals with this compound at 40 mg/kg daily for three consecutive days.[1][3][4]

    • Euthanize animals at a specified time point after the last dose (e.g., 6 hours) to collect tumor tissue.[3][4]

    • Analyze tumor lysates for levels of RAS-GTP (active KRAS) and phosphorylated ERK (p-ERK) using methods such as Western blot or ELISA to confirm target engagement and pathway inhibition.[3][4]

    • Target occupancy (TO) can be assessed by measuring the levels of unmodified KRASG12C protein, for instance by mass spectrometry.[3][4]

    • Induction of apoptosis in tumor tissue can be evaluated by techniques like TUNEL staining or analysis of cleaved caspase-3.[3][4]

References

Application Notes and Protocols: BI-0474 in the NCI-H358 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling pathways, governing cell growth, differentiation, and survival.[1][2] Activating mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC).[1][2] The glycine-to-cysteine substitution at codon 12 (G12C) is a common KRAS mutation that impairs GTP hydrolysis, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.[2]

This compound is an irreversible, covalent inhibitor that specifically targets the KRAS G12C mutant protein.[1][2] It functions by binding to the mutant cysteine residue, thereby locking KRAS G12C in its inactive, GDP-bound state and inhibiting its interaction with guanine (B1146940) nucleotide exchange factors like Son of Sevenless 1 (SOS1).[3][4]

The NCI-H358 cell line, derived from a human bronchioalveolar carcinoma (a subtype of NSCLC), is an indispensable tool for studying KRAS-driven lung cancer.[5][6][7][8] This cell line harbors the heterozygous KRAS G12C mutation and a homozygous deletion of the p53 tumor suppressor gene, making it a highly relevant preclinical model for evaluating the efficacy of KRAS G12C inhibitors.[5][6][8][9] This document provides detailed protocols for utilizing the NCI-H358 cell line in both in vitro and in vivo xenograft models to assess the anti-tumor activity of this compound.

This compound: Compound Profile

ParameterDescriptionReference
Target KRAS G12C[1][2]
Mechanism of Action Irreversible, covalent inhibitor that binds to the cysteine-12 of KRAS G12C, locking it in an inactive GDP-bound state. It inhibits the protein-protein interaction between GDP-KRAS and SOS1.[1][3][4]
In Vitro Activity (NCI-H358) IC₅₀: 7.0 nM (GDP-KRAS::SOS1 interaction) EC₅₀: 26 nM (Cell proliferation)[1][3][4]
Administration Route (In Vivo) Intraperitoneal (i.p.) injection[1][4][10]

NCI-H358 Cell Line: Characteristics and Culture Protocol

ParameterDescriptionReference
Origin Human, Lung, Bronchioalveolar Carcinoma (NSCLC)[5][6][7]
Morphology Epithelial-like, Adherent[5][8]
Key Genetic Features KRAS G12C mutation, Homozygous p53 deletion[5][8][9]
Doubling Time Approximately 38 hours[6][9]
Tumorigenicity Yes, in immunocompromised mice[6][7][8]
Protocol: NCI-H358 Cell Culture
  • Media Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-Glutamine.[6][7]

  • Thawing Cells: Upon receiving a cryopreserved vial, thaw it rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Routine Culture: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the monolayer with sterile Phosphate-Buffered Saline (PBS).[6] Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with complete medium, collect the cells, and centrifuge. Resuspend the pellet and split the cells at a ratio of 1:3 to 1:6 for continued culture.[6]

KRAS Signaling Pathway and this compound Inhibition

The diagram below illustrates the canonical KRAS signaling pathway. Activation of Receptor Tyrosine Kinases (RTKs) by growth factors leads to the recruitment of the GRB2-SOS1 complex. SOS1 acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the exchange of GDP for GTP on KRAS, thereby activating it.[11][12] Active, GTP-bound KRAS then engages downstream effector pathways, such as the RAF-MEK-ERK (MAPK) cascade, driving cell proliferation. The KRAS G12C mutation impairs this cycle, leading to sustained activation. This compound covalently binds to the mutant cysteine, locking KRAS G12C in an inactive state and blocking downstream signaling.[1]

KRAS_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (GDP - Inactive) SOS1->KRAS_GDP GDP out KRAS_GTP KRAS G12C (GTP - Active) KRAS_GDP->KRAS_GTP GTP in RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation BI0474 This compound BI0474->KRAS_GDP Covalent Binding GF Growth Factor GF->RTK

KRAS signaling pathway and this compound inhibition mechanism.

Protocol: NCI-H358 Xenograft Model

This protocol outlines the establishment of a subcutaneous NCI-H358 xenograft model to evaluate the in vivo efficacy of this compound.

Experimental Workflow

Xenograft_Workflow A 1. NCI-H358 Cell Culture B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation B->C D 4. Tumor Growth Monitoring C->D E 5. Treatment Initiation (Vehicle / this compound) D->E Tumors reach ~100-200 mm³ F 6. Efficacy Assessment (Tumor Volume, Body Weight) E->F F->F G 7. Study Endpoint & Tissue Collection F->G

Workflow for the NCI-H358 xenograft study.
Materials

  • Animals: Female athymic nude mice (e.g., NMRI nude), 6-8 weeks old.[4]

  • Cells: NCI-H358 cells, cultured to 80-90% confluency.[13]

  • Reagents: RPMI-1640, FBS, L-Glutamine, PBS, Trypsin-EDTA, Matrigel (optional).

  • Compound: this compound powder, vehicle for formulation (e.g., DMSO, PEG300, Tween-80, saline or corn oil).[3][4]

  • Equipment: Laminar flow hood, incubator, centrifuge, syringes (25-27 gauge), calipers, analytical balance.[13][14]

Methodology
  • Animal Acclimatization: House mice in a pathogen-free facility for at least one week prior to the experiment to allow for acclimatization.[14][15]

  • Cell Preparation:

    • Harvest NCI-H358 cells during their exponential growth phase.[13]

    • Count cells using a hemocytometer or automated cell counter.

    • Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free medium or PBS to the desired concentration (e.g., 5-10 x 10⁶ cells per 100-200 µL). For improved tumor take-rate, cells can be resuspended in a 1:1 mixture of medium and Matrigel. Keep the cell suspension on ice.[13]

  • Tumor Implantation:

    • Subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the right flank of each mouse.[14]

  • Tumor Monitoring and Grouping:

    • Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose), with 5-8 mice per group.[16]

  • Drug Formulation and Administration:

    • Prepare the this compound formulation fresh for each administration. A common vehicle for intraperitoneal injection consists of DMSO, PEG300, Tween-80, and saline.[4] For example, to prepare a 2.5 mg/mL solution, a 25 mg/mL stock in DMSO can be diluted with PEG300, Tween-80, and saline.[4]

    • Administer this compound via intraperitoneal (i.p.) injection according to the dosing schedule.[1][4]

  • Efficacy Evaluation:

    • Continue to measure tumor volume 2-3 times per week.

    • Monitor animal health and record body weight at least twice a week as a measure of toxicity.[1][14]

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

  • Study Termination:

    • Euthanize mice when tumors reach the predetermined maximum size, or at the end of the study period.

    • Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).[14]

In Vivo Efficacy Data

The following table summarizes representative in vivo efficacy data for this compound in the NCI-H358 xenograft model.

Treatment GroupDose & ScheduleAdministrationTumor Growth Inhibition (TGI)Body Weight ChangeReference
This compound 40 mg/kg, once weeklyi.p.68%Moderate loss[1]
This compound 40 mg/kg, twice weeklyi.p.98%More pronounced loss[1]
This compound 40 mg/kg, single daily for 3 daysi.p.Showed anti-tumor efficacy and PD biomarker modulationNot specified[4]

Note: The study showed that this compound treatment leads to a decrease in unmodified KRAS G12C protein levels, a reduction in RAS-GTP and pERK levels, and an induction of apoptosis in the NCI-H358 xenograft model.[1]

Conclusion

The NCI-H358 xenograft model provides a robust and clinically relevant platform for the preclinical evaluation of KRAS G12C inhibitors like this compound. The protocols detailed in this document offer a comprehensive framework for assessing both the in vitro potency and in vivo anti-tumor efficacy of targeted agents against KRAS G12C-mutant NSCLC. Adherence to these standardized methods will enable researchers to generate reproducible and reliable data to guide further drug development efforts.

References

Application Notes and Protocols for Intraperitoneal Administration of BI-0474 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of BI-0474, a potent and selective covalent inhibitor of KRAS G12C, in mouse models. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an irreversible covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with a specific mutation at the G12C position.[1][2][3] This mutation is a common oncogenic driver in various human cancers.[1] this compound functions by binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state.[4] This inhibition prevents the interaction between GDP-KRAS and the Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor, thereby blocking downstream oncogenic signaling through pathways such as the RAF-MEK-ERK (MAPK) pathway.[2][5][6] Due to its properties, this compound is a valuable tool for in vitro and in vivo cancer research, particularly in studies involving KRAS G12C-driven tumors.[1][7]

Mechanism of Action and Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] In its active state, KRAS is bound to Guanosine Triphosphate (GTP), while in its inactive state, it is bound to Guanosine Diphosphate (GDP). The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and uncontrolled cell signaling.[1][4] this compound covalently binds to the cysteine residue of the G12C mutant, locking KRAS in its inactive GDP-bound form and inhibiting downstream signaling.[4]

BI0474_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor SOS1 SOS1 Growth_Factor_Receptor->SOS1 KRAS_G12C_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GDP/GTP Exchange RAF RAF KRAS_G12C_GTP->RAF BI_0474 This compound BI_0474->KRAS_G12C_GDP Covalently Binds & Inhibits Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival

Diagram 1: this compound Mechanism of Action in the KRAS G12C Signaling Pathway.

In Vivo Efficacy and Dosing Data

This compound has demonstrated anti-tumor efficacy in non-small cell lung cancer xenograft models.[6] The following table summarizes key quantitative data from in vivo studies using intraperitoneal administration of this compound in mice.

ParameterValueCell LineMouse ModelDosing RegimenReference
Dose 40 mg/kgNCI-H358NMRI nude miceSingle daily for 3 days[6]
Tumor Growth Inhibition (TGI) 68%NCI-H358NMRI nude mice40 mg/kg, i.p., once weekly[2][8]
Tumor Growth Inhibition (TGI) 98%NCI-H358NMRI nude mice40 mg/kg, i.p., on two consecutive days (80 mg/kg total weekly)[8][9]
Pharmacodynamic Effects Reduction of RAS-GTP and pERK levels, induction of apoptosisNCI-H358NMRI nude mice40 mg/kg, i.p., single daily for 3 days[2][6]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Vehicle Formulation: A common vehicle for the in vivo administration of this compound consists of DMSO, PEG300, Tween-80, and saline.

Preparation Protocol: This protocol is adapted from a formulation for a similar small molecule inhibitor and aims to produce a clear solution.

  • Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.

  • Vehicle Preparation: In a sterile tube, add 400 µL of PEG300.

  • Solubilization: Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing until the solution is clear.

  • Emulsification: Add 50 µL of Tween-80 to the mixture and vortex until a clear solution is obtained.

  • Final Dilution: Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Vortex thoroughly. The final concentration of this compound will be 2.5 mg/mL.

  • Use Immediately: It is recommended to use the freshly prepared solution for administration.

Note: If the continuous dosing period exceeds half a month, the stability of this formulation should be carefully considered.[6]

Intraperitoneal Injection Protocol in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-30 gauge)

  • 70% ethanol (B145695) or other appropriate skin disinfectant

  • Gauze or cotton swabs

  • Appropriate animal restraint device

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the required dose volume. The maximum recommended injection volume for mice is 10 ml/kg.[10][11]

  • Restraint: Properly restrain the mouse to expose the abdomen. A common method is to grasp the loose skin over the shoulders and neck.

  • Injection Site Identification: The preferred site for IP injection is the lower right quadrant of the abdomen.[10][12] This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.

  • Disinfection: Disinfect the injection site with 70% ethanol using a gauze pad or cotton swab.

  • Injection:

    • Tilt the mouse's head slightly downwards to help displace the abdominal organs.

    • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[10]

    • Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the calculated volume of the this compound solution.

  • Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site or signs of abdominal pain.[10]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. NCI-H358 Cell Culture Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Intraperitoneal Dosing (this compound or Vehicle) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Euthanasia & Tumor Collection Monitoring->Endpoint PD_Analysis 8. Pharmacodynamic Analysis (e.g., pERK levels) Endpoint->PD_Analysis Data_Analysis 9. Data Analysis & Statistical Evaluation PD_Analysis->Data_Analysis

Diagram 2: Experimental workflow for in vivo efficacy studies of this compound.

Conclusion

The intraperitoneal administration of this compound is a key method for evaluating its in vivo efficacy in mouse models of KRAS G12C-driven cancers. Adherence to proper formulation and injection techniques is crucial for obtaining reliable and reproducible results. The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies with this promising KRAS G12C inhibitor.

References

Application Notes and Protocols: Preparation of BI-0474 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of BI-0474, a potent and irreversible covalent inhibitor of KRAS G12C.[1][2][3] this compound is utilized in cancer research to study KRAS G12C-mutated cell lines and xenograft models.[2][4][5][6] Adherence to this protocol will ensure the accurate and safe preparation of a stable stock solution for use in various in vitro and in vivo experimental settings.

This compound Properties

This compound is a small molecule inhibitor that specifically targets the KRAS G12C mutation, a common oncogenic driver in several cancers.[3] It functions by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein, thereby locking it in an inactive state.[2][7] This inhibition disrupts downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, leading to reduced cell proliferation and tumor growth.[2]

Key Signaling Pathway

BI0474_Pathway cluster_cell Cell Membrane cluster_ras KRAS Cycle KRAS G12C (GDP) KRAS G12C (GDP) KRAS G12C (GTP) KRAS G12C (GTP) KRAS G12C (GDP)->KRAS G12C (GTP) SOS1 KRAS G12C (GTP)->KRAS G12C (GDP) GAP Downstream Signaling Downstream Signaling KRAS G12C (GTP)->Downstream Signaling This compound This compound This compound->KRAS G12C (GDP) Inhibits SOS1 Interaction Proliferation Proliferation Downstream Signaling->Proliferation

Caption: Mechanism of this compound action on the KRAS G12C signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 587.74 g/mol [1]
Solubility in DMSO 100 mg/mL (170.14 mM)[1]
Powder Storage 3 years at -20°C[1]
Stock Solution Storage 1 year at -80°C; 1 month at -20°C[1][4]
IC50 (GDP-KRAS::SOS1) 7.0 nM[1][8]
EC50 (NCI-H358 cells) 26 nM[4][7]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions
  • Handle this compound powder in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wear appropriate PPE throughout the procedure.

  • Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.[9]

Preparation Workflow

Stock_Prep_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot Solution dissolve->aliquot store 5. Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Step-by-Step Procedure
  • Calculate the required amount of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • For 1 mL of a 10 mM solution:

        • Mass (mg) = 0.010 mol/L x 0.001 L x 587.74 g/mol x 1000 mg/g = 5.88 mg

  • Weighing the this compound Powder:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the calculated mass (e.g., 5.88 mg) of this compound powder and transfer it to the tared tube.

  • Dissolving in DMSO:

    • Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution using 5.88 mg of this compound, add 1 mL of DMSO.

    • Note: Moisture-absorbing DMSO can reduce the solubility of this compound; therefore, using fresh DMSO is crucial.[1]

  • Ensuring Complete Dissolution:

    • Cap the tube tightly and vortex the solution until the this compound powder is completely dissolved. The solution should be clear. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][4]

Conclusion

This protocol provides a standardized method for the preparation of this compound stock solution in DMSO. Accurate preparation and proper storage are essential for maintaining the stability and activity of the compound, ensuring reliable and reproducible experimental results in KRAS G12C-related research.

References

Application Notes and Protocols for BI-0474 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of BI-0474, a potent and irreversible covalent inhibitor of KRAS G12C, in preclinical animal studies. This compound is a valuable tool for investigating KRAS G12C-driven cancers.[1][2][3]

Mechanism of Action

This compound selectively targets the KRAS G12C mutant protein.[3] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a key molecular switch in intracellular signaling pathways that regulate cell growth and survival.[3][4] Mutations in KRAS are among the most common drivers of cancer.[3] The G12C mutation, where glycine (B1666218) is replaced by cysteine at position 12, leads to the protein being predominantly in its active, GTP-bound state, driving oncogenic signaling.[3] this compound forms a covalent bond with the mutant cysteine in the switch II pocket of GDP-bound KRAS G12C, locking the protein in an inactive state and inhibiting downstream signaling.[2][5]

KRAS G12C Signaling Pathway Inhibition by this compound

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BI0474 This compound BI0474->KRAS_GDP Covalently binds & traps in inactive state InVivo_Workflow cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Culture NCI-H358 (KRAS G12C) cells Implantation 2. Implant cells subcutaneously into nude mice Cell_Culture->Implantation Tumor_Growth 3. Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomize mice into treatment & vehicle groups Tumor_Growth->Randomization Dosing 5. Administer this compound (e.g., 40 mg/kg i.p.) and vehicle control Randomization->Dosing Monitoring 6. Monitor tumor volume and body weight regularly Dosing->Monitoring Efficacy 7. Assess anti-tumor efficacy (e.g., tumor growth inhibition) Monitoring->Efficacy PD_Analysis 8. (Optional) Collect tumors for pharmacodynamic (PD) analysis (pERK, RAS-GTP levels) Efficacy->PD_Analysis Apoptosis 9. (Optional) Assess apoptosis induction in tumor tissue PD_Analysis->Apoptosis

References

Application Notes and Protocols for Cell-Based Assays Using BI-0474

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0474 is a potent, irreversible, and covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers.[1][2] It exerts its effect by targeting the protein-protein interaction between GDP-bound KRAS G12C and Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor.[3][4] This inhibition effectively locks KRAS in its inactive state, thereby blocking downstream oncogenic signaling through pathways such as the RAF-MEK-ERK (MAPK) pathway.[1][5] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

In Vitro and Cellular Activity of this compound
ParameterValueCell Line/SystemAssay TypeReference
IC50 (KRAS G12C::SOS1) 7.0 nMBiochemicalAlphaScreen[1][3]
IC50 (KRAS G12D::SOS1) 4,200 nMBiochemicalAlphaScreen[1]
EC50 (Anti-proliferative) 26 nMNCI-H358 (KRAS G12C)Cell Proliferation[1][4]
EC50 (Anti-proliferative) 4,500 nMGP2D (KRAS G12D)Cell Proliferation[1]

Note: The data clearly indicates the high potency and selectivity of this compound for the KRAS G12C mutant over KRAS G12D.

Signaling Pathway and Experimental Workflow

KRAS G12C Signaling Pathway and Inhibition by this compound

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription BI0474 This compound BI0474->KRAS_GDP Covalently Binds & Inhibits SOS1 Interaction

Caption: KRAS G12C signaling cascade and the inhibitory action of this compound.

General Experimental Workflow for Assessing this compound Efficacy

Workflow cluster_assays Assay Types A 1. Cell Culture (e.g., NCI-H358) B 2. Compound Treatment (this compound and Controls) A->B C 3. Incubation Period B->C D 4. Assay Readout C->D Proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) D->Proliferation Viability WesternBlot Western Blot (pERK, Total ERK) D->WesternBlot Signaling PD_Assay Pharmacodynamic Assay (RAS-GTP pulldown) D->PD_Assay Target Engagement

Caption: A generalized workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol is designed to determine the anti-proliferative activity of this compound on KRAS G12C mutant cells.

Materials:

  • NCI-H358 cell line (KRAS G12C mutant)

  • GP2D cell line (KRAS G12D mutant, for selectivity)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • BI-0473 (negative control)

  • DMSO (vehicle)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count NCI-H358 and GP2D cells.

    • Seed 2,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound and BI-0473 in DMSO.

    • Perform serial dilutions of the stock solutions in complete growth medium to create a range of concentrations (e.g., 1 nM to 10,000 nM).[4] Ensure the final DMSO concentration is ≤ 0.1%.

    • Add 10 µL of the diluted compounds or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.[4]

  • Assay Readout:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the normalized data against the logarithm of the compound concentration.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot for pERK Modulation

This protocol assesses the effect of this compound on the downstream signaling of the KRAS pathway by measuring the phosphorylation of ERK.

Materials:

  • NCI-H358 cells

  • 6-well cell culture plates

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 2-6 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add ECL substrate.

    • Visualize protein bands using an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the pERK signal to the total ERK signal to determine the extent of pathway inhibition.

Protocol 3: In Vivo Xenograft Model and Pharmacodynamic Analysis

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[5]

Materials:

  • Nude mice (e.g., NMRI or ICR-SCID)

  • NCI-H358 cells

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., corn oil or a formulation with PEG300, Tween-80, and saline)[3][4]

  • Dosing equipment (e.g., intraperitoneal injection needles and syringes)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject NCI-H358 cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly.

  • Treatment:

    • When tumors reach a mean size of 100-200 mm³, randomize mice into treatment and vehicle control groups.[5]

    • Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 40 mg/kg, daily for 3 consecutive days for pharmacodynamic studies, or once/twice weekly for efficacy studies).[4][6]

  • Efficacy Monitoring:

    • Measure tumor volume with calipers twice weekly and calculate using the formula: (Length x Width²)/2.[5]

    • Monitor animal body weight as an indicator of toxicity.[6][7]

  • Pharmacodynamic (PD) Biomarker Analysis:

    • At specified time points post-treatment (e.g., 2, 6, 24 hours after the last dose), euthanize a subset of mice.[6]

    • Excise tumors and process for analysis of target engagement (e.g., mass spectrometry for unmodified KRAS G12C) and downstream signaling (e.g., pERK levels by immunoassay or Western blot, RAS-GTP levels by G-LISA).[6]

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for efficacy studies.

    • Analyze PD biomarker data to correlate drug exposure with target modulation.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and laboratory setups. Always adhere to institutional guidelines and safety protocols when handling chemical reagents and conducting animal studies.

References

Application Notes and Protocols for Immunohistochemistry with BI-0474 Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0474 is a potent and selective irreversible covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers.[1][2][3] It acts by inhibiting the protein-protein interaction between GDP-KRAS and SOS1, thereby preventing the exchange of GDP for GTP and locking KRAS in its inactive state.[1][4] Preclinical studies have demonstrated that this compound exhibits anti-proliferative and anti-tumor activity, leading to the modulation of downstream signaling pathways and the induction of apoptosis.[1][4][5][6]

Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ effects of this compound on tumor tissue. This document provides detailed application notes and protocols for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tumor sections treated with this compound. The focus is on key pharmacodynamic and exploratory biomarkers to assess target engagement, downstream pathway modulation, effects on cell proliferation and apoptosis, and the impact on the tumor microenvironment.

Principle of the Assay

IHC allows for the specific detection of antigens in tissue sections through the binding of a primary antibody to its target protein. This interaction is then visualized using a secondary antibody conjugated to an enzyme that catalyzes a chromogenic reaction or a fluorophore.[7] This methodology enables the qualitative and semi-quantitative assessment of protein expression and localization within the morphological context of the tumor tissue.

This compound Mechanism of Action and Signaling Pathway

This compound specifically targets the KRAS G12C mutant protein. The G12C mutation introduces a cysteine residue at position 12, which serves as a covalent attachment point for the inhibitor.[5] By binding to KRAS G12C, this compound prevents its activation, leading to the downregulation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[5][8][9]

BI0474_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor SOS1 SOS1 (GEF) Growth_Factor_Receptor->SOS1 Activates KRAS_G12C_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_G12C_GDP Promotes GDP/GTP exchange KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP Activation RAF RAF KRAS_G12C_GTP->RAF Activates BI_0474 This compound BI_0474->KRAS_G12C_GDP Inhibits SOS1 interaction MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Phosphorylation Proliferation_Survival Gene Expression (Proliferation, Survival) pERK->Proliferation_Survival Promotes

Caption: this compound Signaling Pathway Inhibition.

Key Biomarkers for IHC Analysis

Based on the mechanism of action of this compound and the known effects of KRAS G12C inhibition, the following biomarkers are recommended for IHC analysis of treated tumors.

Biomarker CategoryBiomarkerCellular LocalizationExpected Change with this compoundRationale
Downstream Pathway Modulation Phospho-ERK (pERK1/2)Nuclear and/or CytoplasmicDecreaseDirect indicator of MAPK pathway inhibition.[6][8]
Cell Proliferation Ki-67NuclearDecreaseA well-established marker of proliferating cells.[3][4]
Apoptosis Cleaved Caspase-3CytoplasmicIncreaseA key executioner of apoptosis.[6][10][11]
Tumor Microenvironment CD3Cell MembraneIncreaseMarker for total T-lymphocyte infiltration.
CD4Cell MembraneIncreaseMarker for helper T-lymphocytes.
CD8Cell MembraneIncreaseMarker for cytotoxic T-lymphocytes.[1][2]
F4/80 or CD68Cell Membrane/CytoplasmicChange in polarizationMarker for macrophages.
PD-L1Cell MembraneModulationImmune checkpoint protein.[12]

Experimental Protocols

Tissue Preparation
  • Fixation: Immediately following excision, fix tumor tissues in 10% neutral buffered formalin (NBF) for 24-48 hours at room temperature.[13] Avoid prolonged fixation to prevent antigen masking.[13]

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.[14][15]

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.[7]

  • Drying: Bake the slides at 60°C for at least 1 hour to ensure tissue adherence.

Immunohistochemistry Staining Protocol

The following is a general protocol that should be optimized for each antibody and tissue type.

IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval A->B C Peroxidase Blocking B->C D Protein Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (Chromogen) F->G H Counterstaining G->H I Dehydration & Mounting H->I

References

Application Notes and Protocols: BI-0474 in Combination with Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0474 is a potent and selective, irreversible covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers.[1] It acts by binding to the mutant cysteine residue at position 12, locking the KRAS protein in its inactive, GDP-bound state.[1] While this compound has demonstrated significant preclinical anti-tumor activity as a single agent, the development of resistance and the complexity of cancer signaling pathways necessitate the exploration of combination therapies. This document provides an overview of the preclinical rationale, supporting data, and detailed protocols for evaluating this compound in combination with other cancer therapies, primarily focusing on inhibitors of the SOS1, SHP2, and EGFR pathways.

Mechanism of Action: this compound

This compound covalently binds to the cysteine-12 of the KRAS G12C mutant protein. This modification prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates SOS1 SOS1 RTK->SOS1 Recruits & Activates KRAS_G12C_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_G12C_GDP Promotes GDP-GTP Exchange KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF Activates PI3K PI3K KRAS_G12C_GTP->PI3K Activates BI_0474 This compound BI_0474->KRAS_G12C_GDP Covalently Binds & Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Figure 1: Simplified KRAS Signaling Pathway and this compound Mechanism of Action.

Rationale for Combination Therapies

Monotherapy with KRAS G12C inhibitors can lead to intrinsic and acquired resistance. Cancer cells can adapt by reactivating upstream signaling pathways or utilizing bypass tracks to maintain proliferation. Combining this compound with inhibitors of key signaling nodes can create a more comprehensive and durable anti-tumor response.

Data Presentation: Preclinical Efficacy of this compound and Combination Strategies

The following tables summarize key preclinical data for this compound as a monotherapy and provide representative data for combination strategies with other KRAS G12C inhibitors, which can serve as a benchmark for studies with this compound.

Table 1: Preclinical Activity of this compound (Monotherapy)

ParameterCell LineValueReference
IC50 (GDP-KRAS::SOS1 Interaction) N/A7.0 nM[2]
EC50 (Cell Proliferation) NCI-H358 (NSCLC)26 nM[2]
In Vivo Efficacy (Tumor Growth Inhibition) NCI-H358 Xenograft68% (40 mg/kg, i.p.)[3]
In Vivo Efficacy (Tumor Growth Inhibition) NCI-H358 Xenograft98% (80 mg/kg, i.p.)[3]

Table 2: Representative Preclinical Data for KRAS G12C Inhibitors in Combination Therapies

Combination StrategyKRAS G12C InhibitorCombination AgentCancer ModelKey FindingsReference
SOS1 Inhibition AdagrasibBI-3406 (SOS1i)NSCLC & CRC XenograftsEnhanced and prolonged anti-tumor response compared to monotherapy.[4]
SHP2 Inhibition RMC-4998 (RAS(ON)i)RMC-4550 (SHP2i)Lung Cancer ModelsSuppressed MAPK reactivation and sensitized tumors to immunotherapy.[5][6]
EGFR Inhibition SotorasibPanitumumab (EGFRi)CRC XenograftsSynergistic anti-tumor effect.[7]
Immunotherapy SotorasibAnti-PD-1 AntibodySyngeneic Mouse ModelsEnhanced T-cell infiltration and durable anti-tumor responses.[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other cancer therapies.

Protocol 1: In Vitro Cell Viability Assay (Synergy Analysis)

This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with another inhibitor on cancer cell proliferation.

1. Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)
  • Cell culture medium and supplements
  • 96-well plates
  • This compound (and its negative control BI-0473)
  • Combination agent (e.g., SOS1 inhibitor, SHP2 inhibitor)
  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
  • Plate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Drug Preparation: Prepare a dose-response matrix of this compound and the combination agent.
  • Treatment: Treat the cells with the drug combinations for a specified period (e.g., 72 hours). Include controls for each drug alone and a vehicle control.
  • Viability Assessment: Add the cell viability reagent and measure the signal using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Seed_Cells" [label="Seed KRAS G12C\nmutant cells in\n96-well plates"]; "Prepare_Drugs" [label="Prepare dose-response\nmatrix of this compound &\ncombination agent"]; "Treat_Cells" [label="Treat cells for 72h"]; "Measure_Viability" [label="Measure cell viability\n(e.g., CellTiter-Glo)"]; "Analyze_Data" [label="Calculate Combination\nIndex (CI)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Seed_Cells"; "Seed_Cells" -> "Prepare_Drugs"; "Prepare_Drugs" -> "Treat_Cells"; "Treat_Cells" -> "Measure_Viability"; "Measure_Viability" -> "Analyze_Data"; "Analyze_Data" -> "End"; }

Figure 2: Workflow for In Vitro Synergy Analysis.
Protocol 2: In Vivo Xenograft Model for Combination Therapy Evaluation

This protocol outlines the methodology for assessing the in vivo efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.

1. Materials:

  • Immunocompromised mice (e.g., nude mice)
  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)
  • Matrigel (optional)
  • This compound
  • Combination agent
  • Dosing vehicles
  • Calipers for tumor measurement

2. Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
  • Group 1: Vehicle control
  • Group 2: this compound alone
  • Group 3: Combination agent alone
  • Group 4: this compound + combination agent
  • Drug Administration: Administer the drugs according to the predetermined schedule and route (e.g., intraperitoneal injection for this compound).
  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between the treatment groups.

"Implant_Cells" [label="Implant KRAS G12C\nmutant cells into mice"]; "Tumor_Growth" [label="Allow tumors to grow\nto 100-150 mm³"]; "Randomize" [label="Randomize mice into\ntreatment groups"]; "Treat" [label="Administer treatments\n(Vehicle, this compound, Combo Agent,\nthis compound + Combo Agent)"]; "Monitor" [label="Monitor tumor volume\nand body weight"]; "Endpoint" [label="Endpoint: Excise tumors\nfor analysis"]; "Analyze" [label="Analyze Tumor Growth\nInhibition (TGI)"];

"Implant_Cells" -> "Tumor_Growth" -> "Randomize" -> "Treat" -> "Monitor" -> "Endpoint" -> "Analyze"; }

Figure 3: Experimental Workflow for In Vivo Xenograft Studies.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

This protocol is for assessing the target engagement and downstream pathway modulation of this compound in combination therapy.

1. Materials:

  • Tumor samples from the in vivo study
  • Protein lysis buffer
  • Antibodies for Western blotting (e.g., p-ERK, total ERK, p-AKT, total AKT)
  • Western blotting equipment and reagents
  • RNA extraction kit
  • qRT-PCR reagents and equipment

2. Procedure:

  • Sample Preparation: Homogenize tumor tissues to extract protein and RNA.
  • Western Blotting:
  • Quantify protein concentration.
  • Perform SDS-PAGE and transfer proteins to a membrane.
  • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, p-AKT) and their total counterparts.
  • Detect and quantify the protein bands.
  • qRT-PCR:
  • Synthesize cDNA from the extracted RNA.
  • Perform qRT-PCR to measure the expression of downstream target genes (e.g., DUSP6, SPRY2).
  • Data Analysis: Compare the levels of phosphorylated proteins and gene expression between the different treatment groups to assess the extent of pathway inhibition.

Conclusion

The preclinical data for various KRAS G12C inhibitors strongly support the rationale for combination therapies to enhance efficacy and overcome resistance. While specific published data on this compound in combination settings is limited, its well-characterized mechanism of action and potent single-agent activity make it an excellent tool for preclinical investigation of novel combination strategies. The provided protocols offer a framework for researchers to systematically evaluate the synergistic potential of this compound with other targeted therapies, ultimately contributing to the development of more effective treatments for KRAS G12C-driven cancers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BI-0474 Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of the KRAS G12C inhibitor, BI-0474, to minimize toxicity in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2] It functions by binding to the switch II pocket of GDP-bound KRAS G12C, trapping the protein in an inactive state.[3] This inhibits the interaction between GDP-KRAS and Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor, thereby blocking downstream signaling pathways, such as the RAF-MEK-ERK pathway, that drive cancer cell proliferation and survival.[3][4]

Q2: What are the known toxicities associated with this compound and other KRAS G12C inhibitors?

A2: Preclinical studies with this compound have shown dose-dependent body weight loss in animal models.[3] While specific toxicology data for this compound is limited, other KRAS G12C inhibitors like sotorasib (B605408) and adagrasib have been associated with a range of adverse effects in clinical and preclinical studies. These potential class-specific toxicities include:

  • Gastrointestinal Issues: Diarrhea, nausea, and vomiting are commonly reported.[5][6]

  • Hepatotoxicity: Elevations in liver enzymes (AST and ALT) have been observed, indicating potential liver damage.[6][7]

Researchers should therefore closely monitor for these and other potential toxicities during their experiments.

Q3: What is a recommended starting dose for in vivo studies with this compound?

A3: Based on published preclinical data, a dose of 40 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in tumor growth inhibition in xenograft models with manageable toxicity (body weight loss).[3][8] However, the optimal dose for any given experiment will depend on the specific animal model, tumor type, and experimental endpoint. It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific model.

Q4: How should this compound be formulated for in vivo administration?

A4: A common formulation for in vivo studies with this compound is a solution in 25% hydroxypropyl-γ-cyclodextrin (HP-γ-CD) in a sterile vehicle.[3] It is essential to ensure complete dissolution and sterility of the formulation before administration.

Troubleshooting Guides

In Vitro Cytotoxicity Assays

Issue 1: High variability between replicate wells in an MTT or similar colorimetric assay.

  • Potential Cause:

    • Uneven cell seeding: Inconsistent number of cells per well.

    • Edge effects: Evaporation in the outer wells of the microplate.[9]

    • Incomplete formazan (B1609692) solubilization: Formazan crystals not fully dissolved before reading absorbance.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous cell suspension before plating. After plating, visually inspect the plate under a microscope to confirm even cell distribution.

    • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[9]

    • Ensure Complete Solubilization: After MTT incubation, ensure the formazan crystals are completely dissolved in the solubilization buffer (e.g., DMSO) by gentle shaking or pipetting. Visually confirm dissolution before reading the plate.

Issue 2: Test compound interferes with the assay readout.

  • Potential Cause:

    • Compound color: The inherent color of this compound at high concentrations might interfere with absorbance readings.

    • Chemical reactivity: The compound may directly react with the assay reagents (e.g., MTT).[10]

  • Troubleshooting Steps:

    • Run a cell-free control: Add this compound to the assay medium without cells to determine if it has any intrinsic absorbance at the measurement wavelength.

    • Use an alternative assay: If interference is confirmed, consider using a different cytotoxicity assay with a different detection principle, such as the LDH release assay, which measures membrane integrity.

In Vivo Toxicology Studies

Issue 3: Significant body weight loss in treated animals.

  • Potential Cause:

    • Dose is too high: The administered dose of this compound is exceeding the maximum tolerated dose (MTD) for the specific animal model.

    • Formulation issues: Problems with the vehicle or formulation are causing toxicity.

  • Troubleshooting Steps:

    • Dose De-escalation: Reduce the dose of this compound in subsequent cohorts to identify a better-tolerated dose that still maintains efficacy.

    • Vehicle Control: Ensure that a vehicle-only control group is included to rule out any toxicity caused by the formulation itself.

    • Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, as per institutional guidelines.

Issue 4: No clear dose-response relationship for toxicity.

  • Potential Cause:

    • Insufficient dose range: The selected doses are too close together or are all below the toxic threshold.

    • Pharmacokinetic variability: High inter-animal variability in drug absorption, distribution, metabolism, and excretion.

  • Troubleshooting Steps:

    • Widen the Dose Range: Test a broader range of doses, including doses that are expected to be non-toxic and doses that are expected to induce some level of toxicity.

    • Pharmacokinetic Analysis: If possible, collect blood samples to measure the plasma concentration of this compound to correlate exposure with toxicity.

    • Increase Group Size: A larger number of animals per group can help to overcome inter-animal variability and reveal a clearer dose-response trend.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (KRAS G12C::SOS1 PPI) -7.0 nM[4]
EC50 (Proliferation) NCI-H358 (KRAS G12C)26 nM[8]

Table 2: In Vivo Efficacy and Tolerability of this compound in NCI-H358 Xenograft Model

Dose and ScheduleTumor Growth Inhibition (TGI)Body Weight ChangeReference
40 mg/kg i.p. once weekly68%Less pronounced loss[3]
40 mg/kg i.p. twice weekly98%More pronounced loss[3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline for assessing the in vitro cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Culture KRAS G12C mutant cells (e.g., NCI-H358) in appropriate media.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to the desired concentrations. The final DMSO concentration should be <0.5%.[11]

    • Remove the media from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (media with DMSO) and no-cell control wells (media only).

    • Incubate for 72 hours.[11]

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate for 5-10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.[11]

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

This protocol provides a framework for determining the MTD of this compound in a rodent model. All animal procedures must be approved by the institution's animal care and use committee.

  • Animal Model:

    • Use an appropriate rodent model (e.g., nude mice for xenograft studies).

    • Allow animals to acclimate for at least one week before the start of the study.

  • Dose Selection and Formulation:

    • Select a range of doses based on available in vitro and in vivo data. A starting point could be doses ranging from 10 mg/kg to 80 mg/kg.

    • Formulate this compound in a sterile vehicle such as 25% HP-γ-CD.

  • Administration and Monitoring:

    • Administer this compound via the intended route (e.g., i.p.).

    • Monitor animals daily for clinical signs of toxicity, including changes in body weight, activity, and appearance.[12]

  • Data Collection and Analysis:

    • Record body weights daily.

    • At the end of the study, perform a complete necropsy and collect blood for hematology and clinical chemistry analysis.

    • Collect major organs for histopathological examination.

    • The MTD is typically defined as the highest dose that does not cause greater than 10-20% body weight loss or significant clinical signs of toxicity.[13]

Mandatory Visualizations

KRAS_Signaling_Pathway KRAS Signaling Pathway and this compound Inhibition cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS-GDP (Inactive) KRAS-GDP (Inactive) SOS1->KRAS-GDP (Inactive) Activates KRAS-GTP (Active) KRAS-GTP (Active) KRAS-GDP (Inactive)->KRAS-GTP (Active) GTP loading KRAS-GTP (Active)->KRAS-GDP (Inactive) GTP hydrolysis RAF RAF KRAS-GTP (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->KRAS-GDP (Inactive) Inhibits SOS1 interaction

Caption: KRAS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General Workflow for In Vivo Toxicity Assessment of this compound cluster_planning 1. Study Design cluster_execution 2. In-Life Phase cluster_analysis 3. Endpoint Analysis cluster_conclusion 4. Data Interpretation Select Animal Model Select Animal Model Determine Dose Levels Determine Dose Levels Select Animal Model->Determine Dose Levels Define Dosing Schedule Define Dosing Schedule Determine Dose Levels->Define Dosing Schedule Formulate this compound Formulate this compound Define Dosing Schedule->Formulate this compound Administer Compound Administer Compound Formulate this compound->Administer Compound Daily Monitoring (Body Weight, Clinical Signs) Daily Monitoring (Body Weight, Clinical Signs) Administer Compound->Daily Monitoring (Body Weight, Clinical Signs) Necropsy Necropsy Daily Monitoring (Body Weight, Clinical Signs)->Necropsy Blood Collection (Hematology, Clinical Chemistry) Blood Collection (Hematology, Clinical Chemistry) Necropsy->Blood Collection (Hematology, Clinical Chemistry) Organ Collection (Histopathology) Organ Collection (Histopathology) Necropsy->Organ Collection (Histopathology) Determine MTD Determine MTD Blood Collection (Hematology, Clinical Chemistry)->Determine MTD Identify Target Organs of Toxicity Identify Target Organs of Toxicity Organ Collection (Histopathology)->Identify Target Organs of Toxicity

Caption: General workflow for in vivo toxicity assessment of this compound.

References

BI-0474 off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BI-0474, a potent and irreversible covalent inhibitor of KRAS G12C. This guide focuses on potential off-target effects in cancer cell lines and provides methodologies for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly potent and selective inhibitor of the KRAS G12C mutant protein.[1][2][3] It acts as an irreversible, covalent inhibitor that binds to the cysteine residue at position 12 of the mutated KRAS protein.[4][5] This binding locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which are crucial for cell growth and survival in KRAS G12C-driven cancers.[4][5][6] Specifically, this compound has been shown to inhibit the protein-protein interaction between GDP-KRAS and SOS1, a guanine (B1146940) nucleotide exchange factor.[1][2]

Q2: Are there any known off-target effects of this compound?

Direct and comprehensive studies detailing the off-target effects of this compound in a broad panel of kinases or other proteins are not extensively available in the public domain. However, a structurally related diastereomer, BI-0473, which serves as a negative control, was tested against a SafetyScreen44™ panel. At a high concentration of 10 µM, BI-0473 showed activity against six targets: COX-1, COX-2, KAPPA, 5HT1B, 5HT2N, and M2.[5] While this does not directly represent the off-target profile of this compound, it suggests potential off-target families that could be considered for investigation if anomalous cellular phenotypes are observed.

Q3: We observe unexpected toxicity or a phenotype inconsistent with KRAS G12C inhibition in our cancer cell line. Could this be due to off-target effects?

While this compound is designed to be a selective KRAS G12C inhibitor, unexpected cellular effects could potentially arise from off-target activities, especially at higher concentrations. If you observe phenotypes that cannot be explained by the inhibition of the KRAS G12C pathway, consider the following troubleshooting steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, KRAS G12C, in your cell line. This can be done by assessing the downstream signaling of KRAS, such as by performing a Western blot for phosphorylated ERK (p-ERK). A decrease in p-ERK levels would indicate on-target activity.

  • Dose-Response Analysis: Perform a careful dose-response study. Off-target effects are more likely to occur at higher concentrations. Determine the lowest effective concentration that inhibits KRAS G12C signaling and cell proliferation to minimize potential off-target effects.

  • Use of a Negative Control: If available, use the negative control compound BI-0473. This diastereomer is significantly less active against KRAS G12C.[3] If the unexpected phenotype persists with BI-0473, it is more likely to be an off-target effect or related to the compound's scaffold.

Q4: How can I experimentally assess the potential off-target effects of this compound in my specific cancer cell line?

To investigate potential off-target effects of this compound, you can employ several advanced proteomics and biochemical screening techniques:

  • Kinome Profiling: A broad kinase screen using a commercially available service can identify potential off-target kinases that are inhibited by this compound. This involves testing the compound against a large panel of purified kinases and measuring its inhibitory activity.

  • Chemoproteomics: Techniques such as Activity-Based Protein Profiling (ABPP) or thermal proteome profiling (TPP) can provide an unbiased view of the proteins that this compound interacts with within the cellular proteome.

  • Phosphoproteomics: A global phosphoproteomic analysis can reveal changes in signaling pathways upon treatment with this compound. This can help identify signaling nodes that are affected, which may point towards off-target kinase inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Cellular Activity of this compound

ParameterValueCell Line / Assay ConditionReference
IC50 (GDP-KRAS::SOS1 Interaction) 7.0 nMAlphaScreen Assay[1][2]
EC50 (Cell Proliferation) 26 nMNCI-H358 (KRAS G12C)[4]
EC50 (Cell Proliferation) 4,500 nMGP2D (KRAS G12D)[4]

Table 2: Pharmacokinetic and Physicochemical Properties of this compound

ParameterValueSpecies / ConditionReference
Plasma Protein Binding (Human) 96.7%[4]
Plasma Protein Binding (Mouse) >98%[4]
Plasma Protein Binding (Rat) 98.3%[4]
Caco-2 Permeability (A to B) 0.8 x 10⁻⁶ cm/spH 7.4[4]
Caco-2 Efflux Ratio 45[4]
CYP3A4 Inhibition (IC50) 15 µM[4]
CYP2D6 Inhibition (IC50) 21 µM[4]
CYP2C8, 2C9, 2C19 Inhibition (IC50) >50 µM[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of KRAS Downstream Signaling

This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation of ERK (p-ERK), a downstream effector of the KRAS pathway.

  • Cell Culture and Treatment:

    • Plate KRAS G12C mutant cancer cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange GAP GAP KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Activates GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BI0474 This compound BI0474->KRAS_GDP Covalently Binds & Inhibits Reactivation

Caption: Simplified KRAS signaling pathway and the mechanism of this compound action.

Experimental_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_investigation Off-Target Investigation cluster_conclusion Conclusion Problem Unexpected Phenotype with this compound OnTarget 1. Confirm On-Target Engagement (p-ERK) Problem->OnTarget DoseResponse 2. Dose-Response Analysis OnTarget->DoseResponse NegativeControl 3. Use Negative Control (BI-0473) DoseResponse->NegativeControl Orthogonal 4. Orthogonal Approach (siRNA/shRNA) NegativeControl->Orthogonal OnTargetEffect On-Target Effect Orthogonal->OnTargetEffect OffTargetEffect Off-Target Effect Orthogonal->OffTargetEffect Kinome Kinome Profiling Chemoproteomics Chemoproteomics Phosphoproteomics Phosphoproteomics OffTargetEffect->Kinome OffTargetEffect->Chemoproteomics OffTargetEffect->Phosphoproteomics

Caption: Logical workflow for troubleshooting unexpected experimental outcomes with this compound.

References

Preventing BI-0474 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of BI-0474 in experimental media.

This compound: Physicochemical Properties

This compound is a potent, irreversible, and covalent inhibitor of KRASG12C, a common oncogenic mutation.[1][2] It functions by targeting the protein-protein interaction between GDP-KRAS and the guanine (B1146940) nucleotide exchange factor SOS1, exhibiting anti-proliferative activity.[3][4] However, its hydrophobic nature presents challenges in aqueous solutions.[3][5] Understanding its solubility is critical for successful experimentation.

PropertyValueSource
Molecular Weight 587.74 g/mol [3]
Formula C₃₀H₃₇N₉O₂S[3]
Solubility in DMSO 100 mg/mL (170.14 mM)[3]
Solubility in Water Insoluble[3]
Solubility in Ethanol Insoluble[3]
Solubility at pH 7 99 µg/mL[1][6]

Troubleshooting Guide: Preventing Precipitation

This guide addresses the common issue of this compound precipitating out of solution when diluted from a concentrated Dimethyl Sulfoxide (DMSO) stock into aqueous cell culture media.

Issue 1: Immediate Precipitation Upon Dilution

Q1: Why does this compound precipitate instantly when I add my DMSO stock to the culture medium?

A1: This is a common phenomenon for hydrophobic compounds like this compound.[5] While highly soluble in the organic solvent DMSO, a rapid solvent shift occurs when the concentrated stock is introduced into the aqueous environment of the culture medium.[5] The final DMSO concentration is drastically lowered, and the aqueous medium cannot maintain the inhibitor in a dissolved state, causing it to "crash out" of solution.[5][7]

Q2: How can I prevent this initial precipitation?

A2: Several strategies can be employed to mitigate immediate precipitation. A logical workflow for troubleshooting this issue is presented below.

G Troubleshooting Workflow for Immediate Precipitation cluster_start cluster_solutions cluster_outcome start Observation: Immediate Precipitation of this compound A 1. Optimize Final DMSO Concentration (<0.5%) start->A Start Here B 2. Perform Stepwise Dilution A->B If precipitation persists end_goal Result: Clear, Precipitate-Free Solution A->end_goal C 3. Pre-warm Medium to 37°C B->C If precipitation persists B->end_goal D 4. Ensure Rapid Mixing C->D If precipitation persists C->end_goal E 5. Utilize Serum-Containing Medium D->E If precipitation persists D->end_goal E->end_goal

A step-by-step logical guide for troubleshooting precipitation.

Here are the detailed strategies:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize both precipitation risk and cytotoxicity.[8][9] Remember to always include a vehicle control with the identical final DMSO concentration in your experiments.[5]

  • Perform Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly into the full volume of media.[5] Instead, perform an intermediate dilution of the stock in a small volume of complete, serum-containing medium or fresh DMSO before adding it to the final volume.[5][10]

  • Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can increase its solubility.[5][8]

  • Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling.[5] This ensures rapid dispersal and prevents localized high concentrations that are prone to precipitation.[5]

  • Utilize Serum: If your experimental design allows, use a medium containing serum (e.g., FBS). Serum proteins like albumin can bind to hydrophobic compounds, acting as carriers and helping to keep them in solution.[5][11]

Issue 2: Delayed Precipitation in Culture

Q1: My this compound solution was initially clear, but I observed precipitation in the culture plate hours or days later. What causes this?

A1: Delayed precipitation can occur due to several factors:

  • Temperature Fluctuations: Removing plates from a 37°C incubator for analysis at room temperature can lower the solubility of the compound, causing it to crystallize over time.[5]

  • pH Shifts: The CO₂ environment in an incubator can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds.[9]

  • Compound Instability: The compound may degrade over the course of the experiment into less soluble byproducts.[12]

  • Interactions with Media Components: this compound may interact with salts or other components in the media, leading to the formation of insoluble complexes.[9]

Q2: How can I troubleshoot and prevent delayed precipitation?

A2:

  • Maintain Temperature: Use a heated stage on your microscope to maintain the plate at 37°C during analysis and minimize the time plates are outside the incubator.[5]

  • Use Buffered Media: Ensure your medium is adequately buffered (e.g., with HEPES) to maintain a stable pH.[5]

  • Check Stability Data: Refer to the manufacturer's datasheet for information on the stability of this compound in aqueous solutions and under different storage conditions.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term or -80°C for long-term stability.[4]

Frequently Asked Questions (FAQs)

Q1: How should I prepare my initial stock solution of this compound?

A1: Use anhydrous, high-purity DMSO to prepare a high-concentration stock solution, for example, at 100 mg/mL (170.14 mM) as the upper limit or a more standard 10-20 mM.[3][13] Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can also aid dissolution, but be cautious as excessive heat can degrade the compound.[13] Always use fresh DMSO, as it is hygroscopic and absorbed water can reduce solubility.[13]

Q2: Does precipitation mean my experiment is invalid?

A2: Yes, absolutely. If this compound precipitates, its effective concentration in the medium will be unknown and significantly lower than intended.[10] This will lead to inaccurate and non-reproducible results. Visual inspection for any cloudiness or particulate matter is crucial before adding the medium to your cells.[10]

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: You can perform a solubility test. The detailed protocol is provided in the "Experimental Protocols" section below. This involves preparing serial dilutions of this compound in your specific medium and observing them over time for any signs of precipitation.[9]

Q4: What is the mechanism of action for this compound?

A4: this compound is a direct inhibitor of KRASG12C.[14] The KRAS protein acts as a molecular switch in cell signaling, cycling between an inactive GDP-bound state and an active GTP-bound state.[6][15] The G12C mutation impairs GTP hydrolysis, locking KRAS in the "on" position and driving uncontrolled cell growth through downstream pathways like the RAF-MEK-ERK (MAPK) pathway.[2][15] this compound covalently binds to the mutant cysteine-12 residue, trapping KRASG12C in its inactive state and blocking downstream signaling.[1][15]

G KRASG12C Signaling Pathway and this compound Inhibition cluster_kras KRAS Cycle RTK Upstream Signals (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation BI0474 This compound BI0474->KRAS_GDP Covalently binds to KRASG12C, trapping it in an inactive state

This compound inhibits the KRAS signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

Materials:

  • This compound powder (MW: 587.74 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 587.74 g/mol * 1000 mg/g = 5.88 mg

  • Carefully weigh 5.88 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of anhydrous, high-purity DMSO to the vial.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect to ensure the solution is clear and free of particulates.[13]

  • If dissolution is slow, gently warm the vial to 37°C for 5-10 minutes and vortex again.[13]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Protocol 2: Determination of Maximum Soluble Concentration in Culture Medium

Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific complete cell culture medium (with serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Pre-warm your cell culture medium to 37°C.[9]

  • Prepare a series of this compound dilutions in the pre-warmed medium. For example, to test concentrations from 100 µM down to 1 µM:

    • 100 µM: Add 10 µL of 10 mM this compound stock to 990 µL of medium (Final DMSO: 1%).

    • 50 µM: Perform a 1:2 serial dilution from the 100 µM solution into fresh medium.

    • Continue with serial dilutions to obtain the desired concentration range.

    • Important: Include a vehicle control with the highest DMSO concentration used (e.g., 1%) but no this compound.

  • Incubate the dilutions under standard cell culture conditions (37°C, 5% CO₂).[9]

  • Visually inspect each dilution for signs of precipitation (e.g., cloudiness, crystals, sediment) at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[9]

  • The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your specific conditions.

References

Technical Support Center: BI-0474 Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides detailed information on the stability and long-term storage of BI-0474, a potent covalent inhibitor of KRAS G12C. It also includes troubleshooting advice for common issues that may be encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For optimal stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I store stock solutions of this compound?

Prepared stock solutions of this compound in a suitable solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]

Q3: Is this compound sensitive to light or moisture?

Q4: What is the stability of this compound in aqueous solutions or cell culture media?

The acrylamide (B121943) warhead of this compound, which is responsible for its covalent binding to the cysteine residue of KRAS G12C, can be susceptible to hydrolysis, especially at non-neutral pH. The reactivity of acrylamides can be influenced by pH, with increased reactivity observed at higher pH levels.[1][2] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3] For cell-based assays, while specific stability data in various media is not available, it is advisable to add the compound to the culture shortly after dilution to minimize potential degradation.

Quantitative Stability Data

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on information from suppliers.

Table 1: Long-Term Storage of this compound Powder

Storage TemperatureRecommended Duration
-20°CUp to 3 years[1]
4°CUp to 2 years[1]

Table 2: Long-Term Storage of this compound Stock Solutions (in DMSO)

Storage TemperatureRecommended Duration
-80°CUp to 6 months[1][3]
-20°CUp to 1 month[1][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Precipitation of this compound in solution.

  • Problem: You observe precipitation when preparing a stock solution or diluting it for an experiment.

  • Potential Causes & Solutions:

    • Low Solubility in Aqueous Buffers: this compound has low aqueous solubility. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure rapid mixing to avoid localized high concentrations that can lead to precipitation.

    • Hygroscopic DMSO: If the DMSO used to prepare the stock solution has absorbed moisture, it can reduce the solubility of this compound.[4] Always use fresh, anhydrous DMSO.

    • Temperature Effects: Solubility can be temperature-dependent. For in vivo formulations that may precipitate, gentle warming and/or sonication can be used to aid dissolution.[3] However, be cautious with heating as it may accelerate degradation.

    • Solution: For in vivo preparations where precipitation is observed, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] If issues persist, consider preparing a fresh stock solution with new, anhydrous DMSO.

Issue 2: Inconsistent or lower-than-expected activity in assays.

  • Problem: You observe variability in your experimental results or the compound appears less potent than expected.

  • Potential Causes & Solutions:

    • Degradation of Stock Solution: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound. Ensure that stock solutions are properly aliquoted and stored at the recommended temperatures.

    • Time-Dependent Inhibition: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. The IC50 value will decrease with longer pre-incubation times with the target protein. Ensure that the pre-incubation time is consistent across all experiments to obtain reproducible results.

    • pH of Assay Buffer: The reactivity of the acrylamide warhead can be pH-dependent.[1][2] Ensure that the pH of your assay buffer is consistent and appropriate for the experiment. Significant deviations from neutral pH could affect the rate of covalent bond formation.

    • Presence of Thiols in Assay Buffer: High concentrations of reducing agents containing thiols (e.g., DTT, β-mercaptoethanol) in your assay buffer could potentially react with the acrylamide warhead of this compound, reducing its effective concentration available to bind to the target protein. If possible, minimize the concentration of such agents or perform control experiments to assess their impact.

Experimental Protocols

Preparation of this compound Stock Solution (for in vitro use)

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C or -20°C as recommended.

Preparation of this compound Working Solution (for in vivo use)

A reported formulation for intraperitoneal administration is as follows:[3]

  • Materials: this compound DMSO stock solution (e.g., 25 mg/mL), PEG300, Tween-80, Saline.

  • Procedure (for a 1 mL working solution of 2.5 mg/mL):

    • To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO. Mix until the solution is clear.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of Saline to bring the final volume to 1 mL.

    • This formulation should be prepared fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication may be used to aid dissolution.[3]

Visualizations

BI0474_Stability_Troubleshooting cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting Powder This compound Powder StorageTempPowder StorageTempPowder Powder->StorageTempPowder -20°C (3 yrs) 4°C (2 yrs) StockSolution Stock Solution (in DMSO) StorageTempSolution StorageTempSolution StockSolution->StorageTempSolution -80°C (6 mos) -20°C (1 mo) Precipitation Precipitation in Solution Cause1 Low Aqueous Solubility Hygroscopic DMSO Temperature Effects Precipitation->Cause1 Potential Causes InconsistentActivity Inconsistent Activity Cause2 Stock Degradation Time-Dependent Inhibition Assay Buffer pH Presence of Thiols InconsistentActivity->Cause2 Potential Causes Solution1 Rapid Mixing Use Anhydrous DMSO Gentle Warming/Sonication Appropriate Formulation Cause1->Solution1 Solutions Solution2 Proper Aliquoting/Storage Consistent Pre-incubation Consistent Buffer pH Minimize Reducing Agents Cause2->Solution2 Solutions

Caption: Troubleshooting guide for common issues with this compound.

KRAS_Signaling_Pathway cluster_pathway KRAS G12C Signaling Pathway Inhibition KRAS_GDP KRAS G12C (GDP-bound) Inactive KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP Nucleotide Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream SOS1 SOS1 (GEF) SOS1->KRAS_GDP Activates GAP GAP GAP->KRAS_GTP Inactivates Proliferation Cell Proliferation Downstream->Proliferation BI0474 This compound BI0474->KRAS_GDP Covalently Binds & Stabilizes Inactive State

Caption: Mechanism of action of this compound on the KRAS G12C signaling pathway.

References

Troubleshooting inconsistent results with BI-0474

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the KRASG12C inhibitor, BI-0474.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, selective, and irreversible covalent inhibitor of the KRASG12C mutant protein.[1][2] It functions by targeting the cysteine residue at position 12, which is unique to this mutant form of KRAS.[1][3] This covalent modification disrupts the interaction between KRASG12C and its guanine (B1146940) nucleotide exchange factor, SOS1, thereby inhibiting downstream signaling pathways involved in cell growth and survival, such as the RAF-MEK-ERK (MAPK) pathway.[1][2][4]

Q2: How selective is this compound?

This compound demonstrates high selectivity for the KRASG12C mutant over other KRAS mutants, such as KRASG12D.[1][2] In a biochemical assay measuring the inhibition of the KRAS::SOS1 protein-protein interaction, this compound was significantly more potent against KRASG12C than KRASG12D.[1][2] This selectivity is also observed in cellular assays, where it shows potent anti-proliferative activity in KRASG12C mutant cell lines but has substantially lower activity in cell lines with other KRAS mutations.[1][2]

Q3: Is there a negative control available for this compound?

Yes, BI-0473 is the recommended negative control for this compound.[3] BI-0473 is a diastereomer of this compound and exhibits significantly lower biochemical activity, making it a suitable tool to distinguish between on-target and potential off-target effects in your experiments.[2][3]

Q4: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound can be dissolved in DMSO.[4] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is important to use fresh DMSO as moisture can reduce the solubility of the compound.[4] For in vivo studies, specific formulation protocols are available and should be followed closely to ensure solubility and stability.[4][5]

Troubleshooting Guide

Issue 1: Lower than expected potency in cell-based assays.

Potential Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term).[5] Avoid repeated freeze-thaw cycles.
Solubility Issues Confirm complete dissolution of this compound in DMSO.[4] When preparing working dilutions in aqueous media, ensure the final DMSO concentration is compatible with your cell line and does not cause precipitation.
Incorrect Cell Line Verify that the cell line used expresses the KRASG12C mutation. This compound is highly selective for this mutant.[1][2]
High Serum Concentration High serum levels in cell culture media can sometimes interfere with compound activity. Consider reducing the serum concentration during the treatment period, if compatible with your experimental setup.
Cell Density Optimize cell seeding density. High cell densities can sometimes lead to an underestimation of compound potency.

Issue 2: Inconsistent or lack of efficacy in animal models.

Potential Cause Troubleshooting Step
Poor Bioavailability This compound is not orally bioactive and requires intraperitoneal (i.p.) administration for in vivo studies.[2][6] Ensure the correct route of administration is being used.
Improper Formulation Use the recommended formulation for in vivo dosing to ensure solubility and stability of the compound.[4][5] Prepare fresh formulations for each dosing.
Dosing Regimen Review the dosing schedule and concentration. Efficacy has been demonstrated in xenograft models with specific dosing regimens (e.g., 40 mg/kg, daily i.p. for 3 days).[1][5]
Animal Model Variability Ensure consistency in the tumor volume and health of the animals at the start of the experiment. In vivo experiments can have inherent variability.
Compound Instability in Formulation The mixed solution for in vivo studies should be used immediately after preparation for optimal results.[4]

Issue 3: Suspected off-target effects.

Potential Cause Troubleshooting Step
Non-specific Activity Use the negative control compound, BI-0473, in parallel with this compound.[3] This will help differentiate between on-target KRASG12C inhibition and any potential off-target effects.
High Compound Concentration High concentrations of any compound can lead to off-target effects. Perform dose-response experiments to determine the optimal concentration range for on-target activity.
Cell Line Sensitivity Some cell lines may be more sensitive to off-target effects. If possible, confirm key findings in a second KRASG12C mutant cell line.

Quantitative Data Summary

Parameter Value Assay/Model
IC50 (KRASG12C::SOS1 PPI) 7.0 nMBiochemical Assay[4][5]
IC50 (KRASG12D::SOS1 PPI) 4,200 nMBiochemical Assay[1]
EC50 (NCI-H358 proliferation) 26 nMCell-based Assay[1][5]
EC50 (GP2D proliferation) 4,500 nMCell-based Assay[1]
In Vivo Efficacy 68% and 98% Tumor Growth InhibitionNCI-H358 Xenograft Model (40 mg/kg and 80 mg/kg i.p., respectively)[7]

Experimental Protocols

In Vitro Cell Proliferation Assay

  • Cell Seeding: Seed NCI-H358 cells (KRASG12C mutant) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the negative control BI-0473 in DMSO. Further dilute in cell culture medium to the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

  • Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of the compounds to the respective wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously implant NCI-H358 cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Animal Randomization: Randomize animals into treatment and vehicle control groups.

  • Compound Formulation and Administration: Prepare the this compound formulation for intraperitoneal (i.p.) injection according to the recommended protocol.[4][5] Administer the specified dose (e.g., 40 mg/kg) daily for the duration of the study.[1][5]

  • Monitoring: Monitor tumor volume and body weight regularly.[1]

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as pharmacodynamic biomarker assessment (e.g., pERK levels).[1]

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor SOS1 SOS1 (GEF) Growth_Factor_Receptor->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP-GTP exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival BI_0474 This compound BI_0474->KRAS_GDP Inhibits SOS1 interaction

Caption: KRAS Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Assay (KRAS::SOS1 PPI) Cell_Proliferation Cell Proliferation Assay (e.g., NCI-H358) Western_Blot Western Blot (pERK levels) Cell_Proliferation->Western_Blot Xenograft_Model Xenograft Model (NCI-H358) Cell_Proliferation->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth) Xenograft_Model->Efficacy_Study PD_Biomarkers Pharmacodynamic Biomarkers Efficacy_Study->PD_Biomarkers BI_0474_Prep This compound Preparation BI_0474_Prep->Biochemical_Assay BI_0474_Prep->Cell_Proliferation

Caption: General Experimental Workflow for this compound Evaluation.

References

Technical Support Center: Acquired Resistance to BI-0474 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the KRASG12C inhibitor BI-0474 in their in vitro experiments. The information is based on established mechanisms of resistance to covalent KRASG12C inhibitors and offers strategies to investigate and potentially overcome this resistance in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and irreversible covalent inhibitor of KRASG12C.[1][2] It specifically binds to the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive, GDP-bound state.[2][3] This prevents the subsequent activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival in KRASG12C-mutant cancers.[1][4][5]

Q2: My KRASG12C mutant cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of acquired resistance?

Acquired resistance to KRASG12C inhibitors like this compound can arise through various "on-target" and "off-target" mechanisms.[5][6]

  • On-target mechanisms directly involve the KRAS protein and include:

    • Secondary KRAS mutations: New mutations in the KRAS gene can prevent this compound from binding effectively. These can occur at the binding site or allosteric sites.[7][8][9][10]

    • KRASG12C allele amplification: An increase in the number of copies of the KRASG12C gene can lead to higher protein levels, overwhelming the inhibitory capacity of this compound.[4][9][10][11]

  • Off-target mechanisms bypass the need for KRASG12C signaling and include:

    • Activation of upstream signaling: Mutations or amplification of receptor tyrosine kinases (RTKs) like EGFR or MET can reactivate the MAPK pathway.[5][9][10][12]

    • Activation of downstream effectors: Mutations in genes downstream of KRAS, such as BRAF, MEK (MAP2K1), or PIK3CA, can reactivate the signaling cascade independently of KRASG12C.[5][9][10]

    • Activation of parallel signaling pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway, can compensate for the inhibition of the MAPK pathway.[5][13]

    • Histologic transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, which may render them less dependent on the original oncogenic driver.[9][10]

Q3: How can I determine the mechanism of resistance in my cell line?

A combination of molecular biology techniques can help elucidate the resistance mechanism:

  • Sanger or Next-Generation Sequencing (NGS) of the KRAS gene: To identify secondary mutations.

  • Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH): To assess for KRASG12C allele amplification.

  • Western Blotting or Phospho-Proteomic Analysis: To examine the activation status of key proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, p-AKT, p-MEK).

  • Whole-Exome or RNA Sequencing: For a comprehensive analysis of genomic and transcriptomic changes to identify mutations in other relevant genes.

Q4: Are there strategies to overcome or delay the onset of resistance to this compound in vitro?

Yes, several combination strategies have shown promise in preclinical models for overcoming resistance to KRASG12C inhibitors:

  • Vertical Pathway Inhibition: Combining this compound with inhibitors of downstream effectors like MEK or ERK can lead to a more profound and durable pathway inhibition.[14][15]

  • Targeting Upstream Activators: Co-inhibition with SHP2 or SOS1 inhibitors can prevent the reactivation of wild-type RAS isoforms that can be triggered by feedback mechanisms upon KRASG12C inhibition.[12][13][14]

  • Inhibiting Parallel Pathways: If resistance is mediated by the activation of the PI3K/AKT pathway, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.[5][13]

  • Targeting Cell Cycle Regulators: Combination with CDK4/6 inhibitors may be effective in resistant cells that have dysregulated cell cycle control.[16]

Troubleshooting Guides

Issue 1: Gradual increase in IC50 of this compound in our long-term cell culture.

Possible Cause Troubleshooting Step
Emergence of a resistant subpopulation. 1. Perform a dose-response curve to confirm the shift in IC50. 2. Isolate single-cell clones from the resistant population and characterize their sensitivity to this compound individually. 3. Analyze the genomic DNA of the resistant clones for secondary KRAS mutations or gene amplification.
Inconsistent drug concentration. 1. Prepare fresh stock solutions of this compound regularly.[17] 2. Verify the concentration and purity of the compound.
Changes in cell line characteristics. 1. Perform cell line authentication to ensure there has been no contamination or misidentification. 2. Compare the morphology and growth rate of the less sensitive cells to the parental cell line.

Issue 2: Complete loss of response to this compound in a previously sensitive cell line.

Possible Cause Troubleshooting Step
Acquisition of a bypass mutation. 1. Perform western blot analysis to check the phosphorylation status of ERK and AKT. Persistent phosphorylation in the presence of this compound suggests pathway reactivation. 2. Sequence key downstream genes like BRAF, MAP2K1 (MEK1), and PIK3CA.
Histologic transformation. 1. Analyze cell morphology. 2. Use lineage-specific markers to assess for any changes in cell type.
Cell line contamination. 1. Perform cell line authentication immediately.

Quantitative Data Summary

The following tables provide hypothetical but representative data that might be observed when generating and characterizing this compound-resistant cell lines in vitro.

Table 1: Proliferation Assay (IC50 Values)

Cell LineTreatmentIC50 (nM)Fold Change in Resistance
NCI-H358 (Parental)This compound26-
NCI-H358-BR1 (Resistant)This compound1,50057.7
NCI-H358-BR2 (Resistant)This compound>10,000>384

Data is illustrative and based on typical findings for KRASG12C inhibitors.

Table 2: Western Blot Densitometry (Relative Protein Levels)

Cell LineTreatment (this compound, 100 nM)p-ERK / Total ERKp-AKT / Total AKT
NCI-H358 (Parental)Untreated1.01.0
Treated0.10.8
NCI-H358-BR1Untreated1.21.1
Treated0.91.0
NCI-H358-BR2Untreated1.12.5
Treated1.02.3

Data is illustrative and represents the relative band intensity normalized to the untreated parental control.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

  • Cell Seeding: Plate a KRASG12C mutant cell line (e.g., NCI-H358) at a low density in appropriate culture vessels.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50 of the parental cells.

  • Culture Maintenance: Replace the medium with fresh this compound-containing medium every 3-4 days.

  • Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Isolation of Resistant Clones: When the cells are able to proliferate in a high concentration of this compound (e.g., >1 µM), isolate single-cell clones using limiting dilution or cloning cylinders.

  • Expansion and Characterization: Expand the resistant clones and confirm their resistance using a cell viability assay. Cryopreserve the resistant cell lines for future experiments.

Protocol 2: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Seed parental and resistant cells and allow them to attach overnight. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT, KRASG12C, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

KRAS_Signaling_Pathway RTK RTK (e.g., EGFR) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K BI0474 This compound BI0474->KRAS_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Acquired_Resistance_Workflow start Start with This compound Sensitive KRAS G12C Cells culture Chronic Exposure to this compound (Dose Escalation) start->culture resistant_pool Generate Resistant Cell Pool culture->resistant_pool cloning Isolate Single-Cell Clones resistant_pool->cloning resistant_clones Expand and Confirm Resistant Clones cloning->resistant_clones characterization Characterize Mechanism of Resistance resistant_clones->characterization sequencing KRAS Sequencing (On-Target) characterization->sequencing Check for mutations western Western Blot (Pathway Analysis) characterization->western Check for reactivation ngs WES/RNA-Seq (Off-Target) characterization->ngs Comprehensive analysis conclusion Identify Resistance Mechanism(s) sequencing->conclusion western->conclusion ngs->conclusion Resistance_Mechanisms resistance Acquired Resistance to this compound on_target On-Target resistance->on_target off_target Off-Target resistance->off_target sec_mut Secondary KRAS Mutations on_target->sec_mut amp KRAS G12C Amplification on_target->amp upstream Upstream Activation (e.g., RTKs) off_target->upstream downstream Downstream Activation (e.g., BRAF, MEK) off_target->downstream parallel Parallel Pathway Activation (e.g., PI3K) off_target->parallel transform Histologic Transformation off_target->transform

References

BI-0474 covalent binding to non-target proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BI-0474, a covalent inhibitor of KRAS G12C.

Troubleshooting Guide

Issue: Unexpected Phenotypes or Suspected Off-Target Effects

Researchers may observe cellular phenotypes that are not readily explained by the inhibition of the KRAS G12C signaling pathway. This could be indicative of this compound binding to non-target proteins. Covalent inhibitors, by their nature, can potentially react with other proteins containing reactive cysteine residues.

Question 1: I am observing unexpected cellular effects that do not seem to be related to KRAS G12C inhibition. How can I determine if these are due to off-target binding of this compound?

Answer:

To investigate if the observed phenotypes are due to off-target effects of this compound, a multi-pronged approach is recommended:

  • Use of a Negative Control: A diastereomer of this compound, known as BI-0473, is available and serves as a negative control.[1] This compound has a significantly lower biochemical activity (over 200-fold less) on KRAS G12C.[1] Comparing the cellular effects of this compound with those of BI-0473 at the same concentration can help differentiate on-target from off-target effects. If the phenotype persists with this compound but not with BI-0473, it is more likely to be an on-target effect.

  • Chemoproteomic Profiling: This is a powerful method to identify the full spectrum of proteins that are covalently modified by an inhibitor.[2] This technique can provide an unbiased profile of both on-target and off-target interactions in a cellular context.

  • Kinase Profiling: Screening this compound against a broad panel of kinases can identify potential off-target kinase inhibition that might be responsible for the observed phenotype.

  • Rescue Experiments: If a specific off-target is identified or suspected, conducting experiments to see if the phenotype can be rescued by overexpressing the wild-type form of the off-target protein or by using a specific inhibitor for that off-target can provide further validation.

Question 2: How can I perform a chemoproteomic experiment to identify non-target proteins covalently bound by this compound?

Answer:

A general workflow for a chemoproteomic approach to identify cellular targets of covalent inhibitors involves derivatizing the inhibitor with a tag for enrichment and subsequent identification by mass spectrometry.[2] While a specific protocol for this compound is not published, a general methodology can be adapted.

Experimental Protocols

Protocol 1: Chemoproteomic Profiling to Identify Off-Target Proteins

This protocol outlines a general strategy for identifying proteins that are covalently modified by this compound. It is based on established chemoproteomic methods.[2]

Objective: To enrich and identify proteins from a cell lysate that are covalently bound by this compound.

Materials:

  • This compound

  • An alkyne-tagged version of this compound (if available, otherwise custom synthesis may be required)

  • Cell line of interest (e.g., one expressing KRAS G12C and one wild-type)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-azide tag

  • Click chemistry reagents (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

  • Streptavidin-coated beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., containing β-mercaptoethanol or by on-bead digestion)

  • Reagents for SDS-PAGE and Western blotting or for mass spectrometry sample preparation

Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_click_chemistry Click Chemistry cluster_enrichment Enrichment cluster_analysis Analysis A Treat cells with alkyne-tagged this compound B Lyse cells A->B C Add biotin-azide tag and click chemistry reagents B->C D Incubate with streptavidin beads C->D E Wash beads to remove non-specific binders D->E F Elute bound proteins E->F G Analyze by SDS-PAGE and Western Blot F->G H Analyze by LC-MS/MS for protein identification F->H

Procedure:

  • Cell Treatment: Treat your cells of interest with an alkyne-tagged version of this compound for a specified time and concentration. Include a vehicle-treated control.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Click Chemistry: To the cell lysate, add the biotin-azide tag and the click chemistry reaction components. This will attach a biotin (B1667282) tag to the alkyne-tagged this compound that is covalently bound to proteins.

  • Enrichment: Incubate the lysate with streptavidin-coated beads to capture the biotin-tagged protein-inhibitor complexes.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: The eluted proteins can be separated by SDS-PAGE and visualized by silver staining or analyzed by Western blotting using antibodies against suspected off-targets. For a comprehensive and unbiased identification, the eluted proteins should be digested and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is an irreversible, covalent inhibitor of KRAS G12C. [1][3]It specifically targets the cysteine residue at position 12 of the mutant KRAS protein. [3]By forming a covalent bond, it locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways involved in cell growth and survival. [3][4] Q2: What is the potency of this compound? A2: this compound is a potent inhibitor of KRAS G12C with an IC50 value of 7.0 nM for the GDP-KRAS::SOS1 protein-protein interaction. [5][6][7]It exhibits an antiproliferative EC50 of 26 nM in NCI-H358 cells, which carry the KRAS G12C mutation. [3][6] Q3: Is this compound selective for KRAS G12C? A3: this compound is highly selective for KRAS G12C over the wild-type KRAS and other mutants like KRAS G12D. [3][4]For instance, its IC50 for the KRAS G12D::SOS1 interaction is 4,200 nM, demonstrating significant selectivity. [3] Q4: Are there any known off-target effects of this compound? A4: While specific off-target covalent binding partners of this compound are not extensively documented in publicly available literature, its negative control, BI-0473, was shown to hit 6 out of 44 targets in a safety screen at a high concentration of 10 µM. [4]These hits included COX-1, COX-2, and several serotonin (B10506) and muscarinic receptors. [4]This suggests that at high concentrations, the chemical scaffold may have off-target interactions.

Q5: How can I minimize potential off-target effects in my experiments? A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls, such as the negative control compound BI-0473 and cell lines that do not express KRAS G12C.

Quantitative Data Summary

ParameterValueCell Line/AssayReference
IC50 (GDP-KRAS G12C::SOS1) 7.0 nMAlphaScreen Assay[3][5][6]
IC50 (GDP-KRAS G12D::SOS1) 4,200 nMAlphaScreen Assay[3]
EC50 (Proliferation) 26 nMNCI-H358 (KRAS G12C)[3][6]
EC50 (Proliferation) 4,500 nMGP2D (KRAS G12D)[3]

Signaling Pathway Diagram

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP promotes GDP/GTP exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired in mutants) RAF RAF KRAS_GTP->RAF BI0474 This compound BI0474->KRAS_GDP covalently binds & traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.

References

Technical Support Center: Interpreting Unexpected Phenotypes with BI-0474

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using BI-0474, a potent and selective covalent inhibitor of KRAS G12C. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental results and optimize your studies.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Q1: I am not observing the expected anti-proliferative effect of this compound in my KRAS G12C mutant cell line.

Possible Causes and Troubleshooting Steps:

  • Cell Line Integrity:

    • Action: Confirm the KRAS G12C mutation status of your cell line using sequencing. Cell line misidentification or mutation reversion can occur.

    • Action: Regularly test for mycoplasma contamination, which can alter cellular responses to drugs.[1]

  • Compound Viability and Concentration:

    • Action: Ensure that your this compound stock solution is properly stored at -20°C for short-term or -80°C for long-term storage to maintain its activity.

    • Action: Perform a dose-response experiment with a wide range of this compound concentrations to determine the accurate half-maximal inhibitory concentration (IC50) in your specific cell line.

  • Intrinsic Resistance:

    • Action: Investigate the genomic and transcriptomic profile of your cell line. Co-occurring mutations in tumor suppressor genes (e.g., TP53, LKB1) or activation of parallel signaling pathways may confer intrinsic resistance.

    • Action: Assess the baseline activity of receptor tyrosine kinases (RTKs). High basal RTK activation, particularly from EGFR, can lead to resistance.[2]

Q2: After an initial response to this compound, my cells resume proliferation.

Possible Causes and Troubleshooting Steps:

This phenomenon is likely due to the development of adaptive resistance.

  • Reactivation of the MAPK Pathway:

    • Action: Perform a time-course Western blot analysis to monitor the phosphorylation levels of key downstream effectors like ERK (p-ERK) and MEK (p-MEK) over a period of 24 to 72 hours of this compound treatment. A rebound in phosphorylation after initial suppression indicates pathway reactivation.[2][3]

  • Activation of Bypass Pathways:

    • Action: Examine the activation status of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway, by performing Western blots for key phosphorylated proteins like AKT (p-AKT) and S6 ribosomal protein (p-S6).[2][4]

  • Upregulation of Receptor Tyrosine Kinases (RTKs):

    • Action: Use a phospho-RTK array to screen for the upregulation and activation of a broad range of RTKs in response to this compound treatment.[3]

Experimental Workflow for Investigating Acquired Resistance

G cluster_0 Observe Unexpected Phenotype cluster_1 Investigate Mechanism cluster_2 Analyze and Conclude Observe Proliferation Rescue Observe Proliferation Rescue Time-Course Western Blot Time-Course Western Blot Observe Proliferation Rescue->Time-Course Western Blot p-ERK, p-AKT Phospho-RTK Array Phospho-RTK Array Observe Proliferation Rescue->Phospho-RTK Array MAPK Reactivation MAPK Reactivation Time-Course Western Blot->MAPK Reactivation Bypass Pathway Activation Bypass Pathway Activation Time-Course Western Blot->Bypass Pathway Activation RTK Upregulation RTK Upregulation Phospho-RTK Array->RTK Upregulation Combination Therapy Combination Therapy RTK Upregulation->Combination Therapy with RTK inhibitors

Caption: Workflow for troubleshooting acquired resistance to this compound.

Q3: I am observing off-target effects that are not consistent with KRAS pathway inhibition.

Possible Causes and Troubleshooting Steps:

While this compound is highly selective, off-target effects can occur, especially at high concentrations.

  • Covalent Modification of Other Proteins:

    • Action: Employ chemoproteomic techniques to identify other proteins that may be covalently modified by this compound.

    • Action: Use the provided negative control, BI-0473, a diastereomer with significantly lower activity against KRAS G12C. If the unexpected phenotype is not observed with BI-0473, it is more likely an on-target effect of KRAS G12C inhibition.

  • Kinase Inhibition Profile:

    • Action: Screen this compound against a broad panel of kinases to determine if it inhibits other kinases that could be responsible for the observed phenotype.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an irreversible covalent inhibitor of KRAS G12C.[3][5] It specifically binds to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This prevents the interaction with guanine (B1146940) nucleotide exchange factors like SOS1, thereby blocking downstream signaling through pathways such as the MAPK and PI3K-AKT cascades.[2][5]

KRAS G12C Signaling Pathway and Inhibition by this compound

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP loading KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation BI0474 This compound BI0474->KRAS_GDP Covalent Inhibition

Caption: this compound covalently binds to inactive KRAS G12C-GDP, preventing its activation.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C for up to 2 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Q3: In which cell lines is this compound expected to be most active?

This compound is designed to be active in cancer cell lines harboring the KRAS G12C mutation. Its anti-proliferative activity has been demonstrated in non-small cell lung cancer (NSCLC) cell lines such as NCI-H358.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (Proliferation) NCI-H358 (NSCLC, KRAS G12C)26 nM[6]
IC50 (GDP-KRAS::SOS1 PPI) Biochemical Assay7.0 nM[2][6]

Key Experimental Protocols

1. Cell Proliferation Assay (MTT/CellTiter-Glo®)

  • Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%. Include vehicle-only (DMSO) and no-cell controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.

    • CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure luminescence, which is proportional to ATP levels and cell viability.

  • Data Analysis: Plot the percentage of cell viability against the log-transformed concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

2. Western Blot Analysis of KRAS Pathway Signaling

  • Cell Lysis: Culture and treat cells with this compound for the desired time points. Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands with a digital imager or X-ray film.[5]

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.[3]

References

Validation & Comparative

A Preclinical Head-to-Head: BI-0474 vs. Sotorasib for KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of KRAS G12C inhibitors, two prominent molecules, BI-0474 and sotorasib (B605408) (AMG-510), have demonstrated significant preclinical efficacy. This guide provides a detailed comparison of their performance based on publicly available experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future research and development. Both molecules are irreversible, covalent inhibitors that target the mutant cysteine in KRAS G12C, locking the protein in an inactive, GDP-bound state.

Quantitative Efficacy Comparison

The preclinical efficacy of this compound and sotorasib has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data for a direct comparison.

Biochemical Potency
CompoundAssayIC₅₀ (nM)Reference(s)
This compound KRAS G12C::SOS1 AlphaScreen7.0[1][2]
Sotorasib Nucleotide Exchange Assay*[3]

Note: A direct IC₅₀ value for sotorasib in a KRAS G12C::SOS1 interaction assay was not available in the reviewed literature. However, sotorasib's ability to block SOS1-mediated nucleotide exchange has been demonstrated, confirming its mechanism of action.

Cellular Antiproliferative Activity
CompoundCell LineAssay TypeIC₅₀/EC₅₀ (nM)Reference(s)
This compound NCI-H358Proliferation26[1][2]
Sotorasib NCI-H358Viability~6 - 8[4][5]
Sotorasib MIA PaCa-2Viability~9[4]
Sotorasib MIA PaCa-2p-ERK Inhibition7[6]

Note: The reported IC₅₀/EC₅₀ values for sotorasib in NCI-H358 cells vary across different sources, which may be attributable to differences in experimental protocols (e.g., assay duration, readout method). The lower values are more frequently cited.

In Vivo Antitumor Activity

Both this compound and sotorasib have demonstrated significant in vivo antitumor efficacy in xenograft models of KRAS G12C-mutant cancers.

CompoundAnimal ModelDosingOutcomeReference(s)
This compound NCI-H358 Xenograft (NMRI nude mice)40 mg/kg, i.p., once or twice weekly68% and 98% tumor growth inhibition, respectively[2]
Sotorasib NCI-H358 Xenograft30 mg/kg, p.o., daily for 28 daysReduced tumor size[4]
Sotorasib MIA PaCa-2 Xenograft (ICR-SCID mice)25 mg/kg, p.o., every day x 5 for 3 weeksTumor growth inhibition[7]

Signaling Pathway and Mechanism of Action

This compound and sotorasib share a common mechanism of action, targeting the KRAS G12C mutant protein to inhibit downstream signaling. The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for these inhibitors.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C (GDP-bound, Inactive) KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP-GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound / Sotorasib Inhibitor->KRAS_GDP Covalent Binding & Stabilization

KRAS G12C signaling pathway and inhibitor mechanism.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical data. The following sections outline the key experimental protocols used to evaluate this compound and sotorasib.

KRAS G12C::SOS1 AlphaScreen Assay (this compound)

This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between KRAS G12C and the guanine (B1146940) nucleotide exchange factor SOS1.

AlphaScreen_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis A Mix KRAS G12C-His with this compound B Add SOS1-GST A->B C Add AlphaScreen Acceptor & Donor Beads B->C D Incubate in Dark C->D E Read on Alpha-enabled Plate Reader D->E F Calculate IC50 E->F

Workflow for the KRAS G12C::SOS1 AlphaScreen assay.

Methodology:

  • Reagents: Recombinant His-tagged KRAS G12C (GDP-loaded) and GST-tagged SOS1 are used. AlphaScreen Glutathione Acceptor beads and Nickel Chelate Donor beads are utilized for detection.

  • Procedure: The assay is typically performed in a 384-well plate format.

    • This compound is serially diluted and incubated with KRAS G12C.

    • SOS1 is then added to the mixture.

    • AlphaScreen beads are added, which bind to the His and GST tags of the respective proteins.

  • Detection: If KRAS G12C and SOS1 interact, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.

  • Analysis: The signal intensity is measured, and the concentration of this compound that inhibits the KRAS G12C::SOS1 interaction by 50% (IC₅₀) is calculated.[2][8]

Cell Proliferation/Viability Assay (this compound and Sotorasib)

This cell-based assay measures the effect of the inhibitors on the growth and survival of KRAS G12C-mutant cancer cell lines, such as NCI-H358.

Cell_Viability_Workflow A Seed NCI-H358 cells in 96-well plates B Treat with serial dilutions of inhibitor A->B C Incubate for 72 hours B->C D Add viability reagent (e.g., CellTiter-Glo, MTT) C->D E Measure luminescence or absorbance D->E F Calculate IC50/EC50 E->F

General workflow for cell proliferation/viability assays.

Methodology:

  • Cell Culture: NCI-H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of either this compound or sotorasib.

    • The plates are incubated for a specified period, typically 72 hours.

  • Measurement: A cell viability reagent is added to each well. Common reagents include CellTiter-Glo (measures ATP levels) or MTT (measures metabolic activity).

  • Analysis: The resulting signal (luminescence or absorbance), which is proportional to the number of viable cells, is measured using a microplate reader. The concentration of the inhibitor that reduces cell viability or proliferation by 50% (IC₅₀ or EC₅₀) is determined by fitting the data to a dose-response curve.[5][9]

In Vivo Xenograft Model (this compound and Sotorasib)

This animal model evaluates the antitumor efficacy of the inhibitors in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: KRAS G12C-mutant human cancer cells (e.g., NCI-H358) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and vehicle control groups. The inhibitors are administered according to a defined schedule (e.g., daily oral gavage for sotorasib, intraperitoneal injection for this compound).

  • Efficacy Assessment: Tumor volume and body weight are measured regularly throughout the study. The efficacy is typically reported as tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze target engagement and downstream pathway modulation (e.g., levels of p-ERK).[2][10]

Conclusion

Both this compound and sotorasib are highly potent and selective inhibitors of KRAS G12C with demonstrated preclinical efficacy. Based on the available data, sotorasib appears to have slightly more potent antiproliferative activity in the NCI-H358 cell line. However, it is important to note that direct comparisons of potencies across different studies can be challenging due to variations in experimental conditions. Both compounds show robust in vivo antitumor activity. The choice between these and other KRAS G12C inhibitors for further development and clinical application will likely depend on a range of factors including their full pharmacokinetic profiles, safety, and performance in clinical trials. This guide provides a foundational preclinical comparison to aid in these critical evaluations.

References

A Head-to-Head Comparison of BI-0474 and Adagrasib in KRAS G12C Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent covalent inhibitors of KRAS G12C: BI-0474 and adagrasib. We present a comprehensive analysis of their performance in KRAS G12C mutant cell lines, supported by experimental data and detailed methodologies.

The KRAS G12C mutation is a key driver in a significant portion of non-small cell lung cancers and other solid tumors. The development of targeted covalent inhibitors that irreversibly bind to the mutant cysteine-12 residue has marked a pivotal moment in treating these cancers. This guide focuses on an objective comparison of this compound, a potent inhibitor from Boehringer Ingelheim, and adagrasib (MRTX849), an FDA-approved therapy developed by Mirati Therapeutics.

Mechanism of Action: A Shared Strategy

Both this compound and adagrasib are irreversible, covalent inhibitors that specifically target the KRAS G12C mutant protein.[1][2][3][4] They function by binding to the unique cysteine residue at position 12, which is only present in the mutated form of the protein. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[3][5] By doing so, these inhibitors prevent the downstream signaling cascades, primarily the MAPK/ERK pathway, that drive uncontrolled cell proliferation and survival.[3][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor SOS1 SOS1 (GEF) Growth_Factor_Receptor->SOS1 Activates KRAS_G12C_GDP KRAS G12C (Inactive-GDP) KRAS_G12C_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_G12C_GTP->RAF SOS1->KRAS_G12C_GDP GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Inhibitor This compound or Adagrasib Inhibitor->KRAS_G12C_GDP Covalently Binds & Traps in Inactive State

Caption: Simplified KRAS G12C signaling pathway and inhibitor action.

Biochemical and Cellular Potency

A direct comparison of biochemical and cellular potency is crucial for evaluating the efficacy of these inhibitors. The available data, though from different sources, provides valuable insights into their relative activities.

ParameterThis compoundAdagrasibCell Line
Biochemical IC50 7.0 nM[7][8]Not explicitly found for SOS1 assayGDP-KRAS::SOS1 Interaction
Cell Proliferation EC50/IC50 26 nM[2][7]10 nM - 973 nM (in 2D culture across various cell lines)[9]NCI-H358 (KRAS G12C)
pERK Inhibition IC50 Not explicitly foundSingle-digit nanomolar range[10]KRAS G12C mutant cell lines

Note: IC50/EC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Selectivity Profile

A key feature of targeted therapies is their selectivity for the mutant protein over its wild-type counterpart, which minimizes off-target effects.

  • This compound: Demonstrates high selectivity for KRAS G12C over KRAS G12D, with activity against the G12D mutant only observed in the micromolar range.[1][2]

  • Adagrasib: Designed for high selectivity to the KRAS G12C mutant, with minimal off-target activity.[3]

Experimental Protocols

Reproducible and rigorous experimental design is the cornerstone of drug comparison. Below are detailed methodologies for key assays used to evaluate KRAS G12C inhibitors.

Cell Proliferation Assay

This assay determines the concentration of the inhibitor required to inhibit cell growth by 50% (IC50).

Start Seed KRAS G12C Cells (e.g., NCI-H358) in 96-well plates Incubate Incubate (e.g., 24 hours) Start->Incubate Treat Treat with serial dilutions of this compound or Adagrasib Incubate->Treat Incubate_2 Incubate (e.g., 72 hours) Treat->Incubate_2 Viability Assess Cell Viability (e.g., CellTiter-Glo) Incubate_2->Viability Analyze Analyze Data: Normalize to control, calculate IC50 Viability->Analyze

Caption: Workflow for a typical cell proliferation assay.

Methodology:

  • Cell Seeding: KRAS G12C mutant cells (e.g., NCI-H358) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with a serial dilution of this compound or adagrasib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a period of 3 to 12 days, depending on the cell line and whether it is a 2D or 3D culture.[9]

  • Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to the vehicle-treated control wells. The resulting dose-response curve is used to calculate the IC50 value.

pERK Signaling Assay (Western Blot)

This assay measures the inhibition of the downstream MAPK signaling pathway by assessing the phosphorylation status of ERK.

Methodology:

  • Cell Culture and Treatment: KRAS G12C mutant cells are cultured to approximately 80% confluency. Cells are then treated with various concentrations of this compound or adagrasib for a specified time (e.g., 2-24 hours).[10]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and then lysed with a buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The membrane is also probed for total ERK and a loading control (e.g., GAPDH or beta-actin) to ensure equal protein loading.

  • Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system. The intensity of the p-ERK band is quantified and normalized to total ERK and the loading control.

In Vivo Efficacy

Both this compound and adagrasib have demonstrated anti-tumor activity in in vivo xenograft models using KRAS G12C mutant cell lines such as NCI-H358.[1][7] Adagrasib has progressed through clinical trials and received FDA approval for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer.[3][11]

Conclusion

This compound and adagrasib are both highly potent and selective covalent inhibitors of KRAS G12C. The available preclinical data suggests that both compounds exhibit strong anti-proliferative activity in KRAS G12C mutant cell lines and effectively inhibit downstream signaling. While adagrasib has the established clinical advantage of FDA approval, this compound demonstrates comparable preclinical potency. The choice between these inhibitors for research purposes may depend on specific experimental needs and accessibility. The detailed protocols provided in this guide should facilitate further independent comparative studies within the research community.

References

A Comparative Guide to Utilizing BI-0473 as a Negative Control for the KRAS G12C Inhibitor BI-0474

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potent and selective KRAS G12C inhibitor, BI-0474, and its corresponding negative control, BI-0473. The appropriate use of a negative control is paramount in research to ensure that the observed biological effects are specifically due to the inhibition of the intended target. This document outlines the experimental data supporting the use of BI-0473 as a reliable negative control for in vitro and in vivo studies involving this compound.

Mechanism of Action and Rationale for Negative Control

This compound is an irreversible, covalent inhibitor of KRAS G12C, a mutated form of the KRAS protein that is a key driver in many cancers.[1][2] It functions by binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[3][4] This prevents downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) pathway, thereby inhibiting cancer cell growth and survival.[1][3]

BI-0473 serves as an ideal negative control because it is a diastereomer of this compound.[1][2][3] While it also possesses the same electrophilic acrylamide (B121943) "warhead" for covalent modification, an inverted stereocenter significantly reduces its non-covalent binding affinity.[1][2] This stereochemical difference results in a dramatically lower biochemical activity against KRAS G12C, making it a suitable tool to differentiate specific on-target effects of this compound from potential off-target or compound-specific, non-KRAS G12C mediated effects.

Data Presentation

The following tables summarize the quantitative data comparing the in vitro and in vivo activities of this compound and BI-0473.

Table 1: In Vitro Biochemical and Cellular Activity

ParameterThis compoundBI-0473Fold Difference
KRAS G12C::SOS1 AlphaScreen (IC50) 7 nM1,200 nM~171x
KRAS G12D::SOS1 AlphaScreen (IC50) 4,200 nM18,000 nM4.3x
NCI-H358 (KRAS G12C) Proliferation (EC50) 26 nMNot Determined-
GP2D (KRAS G12D) Proliferation (EC50) 4,500 nMNot Determined-

Data sourced from opnMe.com by Boehringer Ingelheim.[2]

Table 2: In Vivo Antitumor Efficacy in NCI-H358 Xenograft Model

Treatment GroupDosingTumor Growth Inhibition (TGI)
Vehicle-0%
This compound40 mg/kg, i.p., once weekly68%
This compound40 mg/kg, i.p., twice weekly98%

Data from Bröker et al., J Med Chem, 2022.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KRAS G12C::SOS1 AlphaScreen Assay

This assay quantifies the ability of a compound to inhibit the interaction between KRAS G12C and the guanine (B1146940) nucleotide exchange factor SOS1.

  • Reagents : His-tagged KRAS G12C (GDP-bound), GST-tagged SOS1, GTP, Glutathione AlphaLISA Acceptor beads, and Nickel Chelate Alpha Donor beads.

  • Procedure :

    • This compound or BI-0473 is serially diluted and added to the assay plate.

    • His-tagged KRAS G12C is incubated with the compounds.

    • GST-tagged SOS1 and GTP are added to initiate the nucleotide exchange.

    • Glutathione AlphaLISA Acceptor beads and Nickel Chelate Alpha Donor beads are added. These beads come into proximity if the KRAS-SOS1 interaction occurs, generating a signal.

    • The plate is incubated in the dark.

    • The AlphaScreen signal is read on a compatible plate reader.

  • Data Analysis : The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated.

NCI-H358 Cell Proliferation Assay

This assay measures the effect of the compounds on the growth of the NCI-H358 human non-small cell lung cancer cell line, which harbors the KRAS G12C mutation.

  • Cell Culture : NCI-H358 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The medium is replaced with fresh medium containing serial dilutions of this compound or BI-0473.

    • Cells are incubated for 72 hours.

    • Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis : The EC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined.

In Vivo NCI-H358 Xenograft Model

This study evaluates the antitumor efficacy of this compound in a living organism.

  • Animal Model : Immunocompromised mice (e.g., nude mice) are used.

  • Procedure :

    • NCI-H358 cells are injected subcutaneously into the flanks of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment groups (vehicle control, this compound).

    • This compound is administered intraperitoneally (i.p.) at the specified dose and schedule.

    • Tumor volume and body weight are measured regularly.

  • Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Phospho-ERK (pERK) Immunoassay

This assay measures the levels of phosphorylated ERK, a downstream effector in the KRAS signaling pathway, to confirm target engagement and pathway inhibition.

  • Sample Preparation : Cell or tumor lysates are prepared from samples treated with this compound or BI-0473.

  • Procedure :

    • An ELISA-based or similar immunoassay is used with a capture antibody specific for total ERK and a detection antibody specific for the phosphorylated form of ERK (pT202/pY204).

    • The assay is performed according to the manufacturer's instructions, typically involving incubation with antibodies and a substrate to generate a detectable signal.

  • Data Analysis : The levels of pERK are normalized to total ERK levels to determine the extent of pathway inhibition.

Mandatory Visualization

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activation KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP SOS1->KRAS_GDP GDP->GTP Exchange RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK pERK ERK->pERK Transcription Transcription Factors (e.g., c-Fos, c-Myc) pERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation BI0474 This compound BI0474->KRAS_GTP Inhibition BI0473 BI-0473 (Negative Control) BI0473->KRAS_GTP Minimal Inhibition

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis biochemical Biochemical Assay (KRAS::SOS1) ic50 IC50 Determination biochemical->ic50 cellular Cell-based Assay (NCI-H358 Proliferation) ec50 EC50 Determination cellular->ec50 xenograft NCI-H358 Xenograft Model pd_analysis Pharmacodynamic Analysis (pERK) xenograft->pd_analysis tgi Tumor Growth Inhibition xenograft->tgi perk pERK Level Quantification pd_analysis->perk start Compound Treatment bi_0474 This compound start->bi_0474 bi_0473 BI-0473 start->bi_0473 vehicle Vehicle start->vehicle bi_0474->biochemical bi_0474->cellular bi_0474->xenograft bi_0473->biochemical bi_0473->cellular vehicle->biochemical vehicle->cellular vehicle->xenograft

References

A Head-to-Head Battle: Comparative Analysis of KRAS G12C Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new era in targeted cancer therapy has dawned with the advent of covalent inhibitors specifically targeting the KRAS G12C mutation, a long-considered "undruggable" oncogene. This guide provides a comprehensive, data-driven comparison of the leading KRAS G12C inhibitors, including the FDA-approved sotorasib (B605408) (Lumakras™) and adagrasib (Krazati™), alongside the promising next-generation inhibitor, divarasib (B10829276). This analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at their preclinical and clinical performance, supported by detailed experimental methodologies.

The KRAS protein is a critical molecular switch in cell signaling pathways that control cell growth and proliferation.[1] The G12C mutation locks the KRAS protein in a constitutively active state, driving uncontrolled cell division and tumor growth. Sotorasib and adagrasib function by covalently and irreversibly binding to the cysteine residue of the G12C mutant KRAS protein, trapping it in its inactive, GDP-bound state.[2] This targeted approach blocks downstream signaling, primarily through the MAPK and PI3K-AKT pathways.[1]

Preclinical Potency and Selectivity

The preclinical activity of KRAS G12C inhibitors is a key indicator of their therapeutic potential. This is often assessed by determining their half-maximal inhibitory concentration (IC50) in cancer cell lines harboring the KRAS G12C mutation. Lower IC50 values signify greater potency.

Divarasib has demonstrated significantly greater potency and selectivity in preclinical studies compared to sotorasib and adagrasib.[3][4][5] In vitro, divarasib was reported to be 5 to 20 times more potent and up to 50 times more selective than the first-generation inhibitors.[3][5]

InhibitorCell LineKRAS G12C StatusIC50 (nM)
Sotorasib NCI-H358Homozygous6
MIA PaCa-2Heterozygous9
NCI-H23Heterozygous690
Adagrasib NCI-H358Homozygous14 (p-ERK inhibition)
MIA PaCa-2Heterozygous10 - 973 (range in 2D culture)
Panel of 17 KRAS G12C cell linesVarious0.2 - 1042 (range in 3D culture)
Divarasib KRAS G12C mutant cell linesVariousSub-nanomolar range

Table 1: Comparative Anti-proliferative Activity (IC50) of KRAS G12C Inhibitors in Cancer Cell Lines. Data compiled from multiple sources.[1][3][6][7][8]

Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors influence their dosing, efficacy, and potential for drug interactions. Adagrasib is noted for its longer half-life and ability to penetrate the central nervous system.[9][10]

ParameterSotorasibAdagrasibDivarasib
Half-life (t1/2) ~5.5 hours~23 hours~17.6 hours
Dosing 960 mg once daily600 mg twice daily400 mg once daily (in Phase 1)
CNS Penetration Limited dataYesUnder investigation

Table 2: Comparative Pharmacokinetic Properties of KRAS G12C Inhibitors. Data from clinical trial information.[10][11][12]

Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

The clinical development of sotorasib and adagrasib has primarily focused on patients with previously treated KRAS G12C-mutated non-small cell lung cancer. Divarasib has also shown promising early results in this patient population.

Clinical TrialInhibitorObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
CodeBreaK 100 (Phase 2) Sotorasib37.1%6.8 months12.5 months
KRYSTAL-1 (Phase 1/2) Adagrasib43%6.9 months14.1 months
Phase 1 Trial Divarasib53.4%13.1 monthsNot yet reported

Table 3: Comparative Clinical Efficacy in Previously Treated KRAS G12C-Mutated NSCLC.[6][13][14]

Visualizing the Mechanism and Evaluation

To better understand the biological context and experimental approaches, the following diagrams illustrate the KRAS signaling pathway, a typical workflow for inhibitor evaluation, and the logical framework for this comparative analysis.

KRAS_Signaling_Pathway KRAS G12C Signaling Pathway and Inhibitor Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRAS_G12C KRAS G12C (Active, GTP-bound) RTK->KRAS_G12C Activation RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Covalent Inhibitor (Sotorasib, Adagrasib, etc.) Inhibitor->KRAS_G12C Inactivation (Locks in GDP-bound state)

KRAS G12C Signaling and Inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture 1. Cell Culture (KRAS G12C Mutant Cell Lines) Viability_Assay 2. Cell Viability Assay (e.g., MTT/CellTiter-Glo) Determine IC50 Cell_Culture->Viability_Assay Western_Blot 3. Western Blot (Assess p-ERK Inhibition) Cell_Culture->Western_Blot Xenograft 4. Xenograft Model (Tumor Implantation in Mice) Viability_Assay->Xenograft Promising candidates move to in vivo Western_Blot->Xenograft Treatment 5. Inhibitor Treatment (Oral Gavage) Xenograft->Treatment Tumor_Measurement 6. Efficacy Assessment (Tumor Volume Measurement) Treatment->Tumor_Measurement

Workflow for Inhibitor Evaluation.

Comparative_Analysis_Logic Logical Framework for Comparative Analysis cluster_evaluation Comparative Evaluation Metrics Inhibitors KRAS G12C Covalent Inhibitors (Sotorasib, Adagrasib, Divarasib) Preclinical Preclinical Data - Biochemical Potency - Cellular Potency (IC50) - Selectivity Inhibitors->Preclinical PK Pharmacokinetics - Half-life - Dosing - CNS Penetration Inhibitors->PK Clinical Clinical Efficacy (NSCLC) - Objective Response Rate (ORR) - Progression-Free Survival (PFS) - Overall Survival (OS) Inhibitors->Clinical Conclusion Overall Assessment - Efficacy Comparison - Safety Profile - Future Directions Preclinical->Conclusion PK->Conclusion Clinical->Conclusion

Framework for Comparative Analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the evaluation of KRAS G12C inhibitors.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor for a period of 72 to 120 hours. A vehicle control (DMSO) is included.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells and incubated, allowing viable cells to convert it to formazan (B1609692) crystals. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured.

    • CellTiter-Glo® Assay: This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.

  • Data Analysis: The absorbance or luminescence data is normalized to the vehicle-treated control wells. The IC50 value is calculated by plotting the normalized viability against the logarithm of the inhibitor concentration using non-linear regression analysis.[11]

Western Blot Analysis for p-ERK Inhibition

Objective: To assess the inhibitor's effect on the KRAS downstream signaling pathway by measuring the phosphorylation of ERK.

Methodology:

  • Cell Treatment and Lysis: KRAS G12C mutant cells are treated with the inhibitor for a specified time, then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.

  • Quantification: The intensity of the bands is quantified to determine the level of p-ERK relative to total ERK.[14]

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Tumor Implantation: Human cancer cells with the KRAS G12C mutation are subcutaneously injected into immunodeficient mice.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are treated with the inhibitor (typically via oral gavage) or a vehicle control, usually on a daily schedule.

  • Tumor Measurement: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

Conclusion

The development of covalent KRAS G12C inhibitors represents a landmark achievement in oncology. Sotorasib and adagrasib have established a new standard of care for patients with KRAS G12C-mutated NSCLC. The next wave of inhibitors, such as divarasib, shows promise for even greater potency and efficacy, potentially leading to improved clinical outcomes. The ongoing research and clinical trials will further clarify the comparative advantages of these agents and their optimal use in various cancer types.

References

Validating the On-Target Activity of BI-0474: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of BI-0474, a potent and selective covalent inhibitor of KRAS G12C, against relevant alternatives. Experimental data is presented to support the validation of its specific mechanism of action.

Comparison of In Vitro Potency and Selectivity

This compound is an irreversible, covalent inhibitor of the KRAS G12C mutant protein.[1][2] Its on-target activity has been validated through biochemical and cellular assays, demonstrating high potency and selectivity. A key comparison is made with its diastereomer, BI-0473, which serves as a negative control, and against the wild-type KRAS or other mutant forms like KRAS G12D.[1][3]

CompoundTargetAssayIC50 / EC50 (nM)
This compound KRAS G12CKRAS G12C::SOS1 Protein-Protein Interaction (AlphaScreen)7.0[4][5]
BI-0473 (Negative Control)KRAS G12CKRAS G12C::SOS1 Protein-Protein Interaction (AlphaScreen)~1,400 (200-fold less active)[3]
This compound KRAS G12DKRAS G12D::SOS1 Protein-Protein Interaction (AlphaScreen)4,200[2]
This compound NCI-H358 (KRAS G12C mutant cell line)Antiproliferative Activity26[2][4]
This compound GP2D (KRAS G12D mutant cell line)Antiproliferative Activity4,500[2]

The data clearly indicates that this compound is highly potent against the KRAS G12C mutant in a biochemical assay that measures the inhibition of the interaction with the guanine (B1146940) nucleotide exchange factor SOS1.[1][4][5] Its potency is significantly diminished against the KRAS G12D mutant, demonstrating selectivity.[1][2] This selectivity is further confirmed in cellular assays, where this compound shows potent antiproliferative effects on a KRAS G12C mutant cell line (NCI-H358) but has minimal effect on a KRAS G12D mutant cell line at similar concentrations.[1][2][4] The diastereomer BI-0473, with a 200-fold lower biochemical activity, serves as an excellent negative control for in vitro and in vivo studies.[3]

Experimental Protocols

KRAS G12C::SOS1 Protein-Protein Interaction (PPI) Assay

This biochemical assay is designed to quantify the ability of a compound to disrupt the interaction between KRAS G12C and SOS1. A common method employed is the AlphaScreen (Amplified Luminescent Proximity Homestead Assay).

Principle: The assay utilizes donor and acceptor beads that are coated with molecules that bind to KRAS G12C and SOS1, respectively. When KRAS G12C and SOS1 interact, the beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is released, which diffuses to the acceptor beads, triggering a chemiluminescent signal. An inhibitor of the KRAS::SOS1 interaction will prevent this proximity, leading to a decrease in the signal.

General Protocol:

  • Recombinant KRAS G12C and the catalytic domain of SOS1 are incubated together in an assay buffer.

  • Serial dilutions of the test compound (e.g., this compound) are added to the protein mixture.

  • Glutathione-coated donor beads and streptavidin-coated acceptor beads are added. (This assumes one protein is GST-tagged and the other is biotinylated).

  • The mixture is incubated to allow for bead-protein binding and any potential inhibition of the protein-protein interaction.

  • The plate is read on an AlphaScreen-capable plate reader to measure the chemiluminescent signal.

  • IC50 values are calculated by plotting the signal intensity against the compound concentration.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Principle: The viability of cells is assessed after a defined period of exposure to the test compound. This can be measured using various methods, such as the conversion of a substrate (e.g., resazurin (B115843) or MTS) into a fluorescent or colored product by metabolically active cells.

General Protocol:

  • Cancer cell lines with known KRAS mutations (e.g., NCI-H358 for KRAS G12C and GP2D for KRAS G12D) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound.

  • The cells are incubated for a period of time, typically 72 hours.[4]

  • A viability reagent is added to each well, and the plate is incubated for a further 2-4 hours.

  • The absorbance or fluorescence is measured using a plate reader.

  • EC50 values are determined by plotting cell viability against compound concentration.

Visualizing the Mechanism and Workflow

To further illustrate the context of this compound's on-target activity, the following diagrams depict the KRAS signaling pathway and a typical experimental workflow for validating a KRAS G12C inhibitor.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BI0474 This compound (Covalent Inhibitor) BI0474->KRAS_GTP Inhibits (G12C Mutant)

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Validation PPI_Assay KRAS G12C::SOS1 Interaction Assay Selectivity_Assay KRAS G12D::SOS1 Interaction Assay PPI_Assay->Selectivity_Assay Biochem_Result Determine IC50 (Potency & Selectivity) Selectivity_Assay->Biochem_Result Cell_Result Determine EC50 (Cellular Potency) Biochem_Result->Cell_Result Cell_Culture_G12C Culture KRAS G12C Mutant Cells (e.g., NCI-H358) Prolif_Assay Treat with this compound (Dose-Response) Cell_Culture_G12C->Prolif_Assay Cell_Culture_G12D Culture KRAS G12D Mutant Cells (e.g., GP2D) Cell_Culture_G12D->Prolif_Assay Prolif_Assay->Cell_Result Invivo_Result Assess Anti-Tumor Efficacy Cell_Result->Invivo_Result Xenograft Establish NCI-H358 Xenograft Model Treatment Administer this compound Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Tumor_Measurement->Invivo_Result

Caption: General workflow for validating the on-target activity of a KRAS G12C inhibitor.

Conclusion

The available data strongly supports the on-target activity of this compound as a potent and selective inhibitor of KRAS G12C. Its significant potency in biochemical and cellular assays, coupled with its selectivity over other KRAS mutants and the availability of a much less active diastereomer as a negative control, make it a valuable tool for studying the therapeutic potential of KRAS G12C inhibition. Further in vivo studies using xenograft models have also demonstrated its anti-tumor efficacy.[2][4]

References

A Comparative Guide to the Preclinical Profile of BI-0474, a Novel KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for BI-0474, a potent and selective covalent inhibitor of the KRAS G12C mutation. The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein, and the G12C mutation is a key oncogenic driver in various cancers.[1] The development of covalent inhibitors targeting this specific mutation has marked a significant advancement in precision oncology.

This compound is an irreversible covalent inhibitor that targets the cysteine residue of the KRAS G12C mutant protein.[1] By binding to this residue, it locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways. This guide aims to objectively present the available preclinical data for this compound and to provide a context for its performance by presenting publicly available data for the approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). It is important to note that, to date, no direct head-to-head preclinical or clinical studies comparing this compound with Sotorasib or Adagrasib have been published. The following comparison is therefore based on data from separate studies.

Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket

This compound, Sotorasib, and Adagrasib share a common mechanism of action. They are all highly selective, irreversible covalent inhibitors that specifically bind to the mutant cysteine-12 residue of the KRAS G12C protein. This covalent modification occurs within a region known as the "Switch-II" pocket, which is accessible when the KRAS protein is in its inactive, GDP-bound state. By forming this irreversible bond, the inhibitors prevent the exchange of GDP for GTP, a critical step for KRAS activation. This effectively traps the KRAS G12C protein in an "off" state, leading to the suppression of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.

Data Presentation

The following tables summarize the available quantitative preclinical data for this compound and provide a compilation of publicly available data for Sotorasib and Adagrasib for a contextual comparison.

Table 1: In Vitro Biochemical and Cellular Activity of this compound
AssayCell LineParameterValueReference
KRASG12C::SOS1 Protein-Protein Interaction-IC507.0 nM[2]
Antiproliferative ActivityNCI-H358 (KRASG12C)EC5026 nM[2]
Antiproliferative ActivityGP2D (KRASG12D)EC50> 4 µM[3]
Table 2: In Vivo Efficacy of this compound in Xenograft Model
Animal ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
NCI-H358 Xenograft40 mg/kg this compound (i.p.)Once weekly68%[3]
NCI-H358 Xenograft40 mg/kg this compound (i.p.)Twice weekly (2 consecutive days)98%[3]
Table 3: Publicly Available Preclinical Data for Sotorasib and Adagrasib (for contextual comparison)
InhibitorAssayCell LineParameterValue
Sotorasib AntiproliferativeNCI-H358 (KRASG12C)IC506 nM
AntiproliferativeMIA PaCa-2 (KRASG12C)IC507 nM
In Vivo EfficacyNCI-H358 XenograftTGI at 100 mg/kg/day95%
Adagrasib AntiproliferativeNCI-H358 (KRASG12C)IC508 nM
AntiproliferativeMIA PaCa-2 (KRASG12C)IC5011 nM
In Vivo EfficacyMIA PaCa-2 XenograftTGI at 100 mg/kg/day100% (regression)

Note: The data in Table 3 is compiled from various public sources for contextual comparison and was not generated in a head-to-head study with this compound. Direct comparison of absolute values across different studies should be done with caution.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are outlines of common experimental protocols used in the preclinical evaluation of KRAS G12C inhibitors.

KRAS G12C::SOS1 Protein-Protein Interaction Assay
  • Objective: To measure the ability of an inhibitor to disrupt the interaction between KRAS G12C and the guanine (B1146940) nucleotide exchange factor SOS1.

  • Principle: A common method is a bead-based immunoassay such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). In this assay, biotinylated KRAS G12C is bound to streptavidin-coated donor beads, and a tagged SOS1 protein is bound to acceptor beads. When KRAS G12C and SOS1 interact, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation. Inhibitors that disrupt this interaction cause a decrease in the signal.

  • General Protocol:

    • Recombinant human KRAS G12C protein is incubated with the test inhibitor at various concentrations.

    • Recombinant human SOS1 protein is added to the mixture.

    • AlphaLISA acceptor beads conjugated to an antibody against the SOS1 tag and streptavidin-coated donor beads are added.

    • The reaction is incubated in the dark at room temperature.

    • The plate is read on an AlphaScreen-compatible plate reader.

    • IC50 values are calculated from the dose-response curves.

Cellular Proliferation Assay
  • Objective: To determine the concentration of the inhibitor that reduces cell viability or proliferation by 50% (EC50 or IC50).

  • Principle: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) are treated with increasing concentrations of the inhibitor. After a set incubation period, cell viability is measured using a reagent such as resazurin (B115843) or a luciferase-based assay that measures ATP content.

  • General Protocol:

    • KRAS G12C mutant cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the test inhibitor.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • A cell viability reagent is added to each well.

    • After a further incubation period, the signal (fluorescence or luminescence) is measured using a plate reader.

    • EC50/IC50 values are calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Mouse Model
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

  • General Protocol:

    • Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with a suspension of KRAS G12C mutant cancer cells (e.g., NCI-H358).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into vehicle control and treatment groups.

    • The test inhibitor is administered at a specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.

Mandatory Visualization

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_inactive KRAS-G12C (GDP-bound) Inactive KRAS_active KRAS-G12C (GTP-bound) Active KRAS_inactive->KRAS_active GAP GAP KRAS_active->GAP GTP Hydrolysis RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K SOS1->KRAS_inactive GDP-GTP Exchange GAP->KRAS_inactive MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound (Covalent Inhibitor) Inhibitor->KRAS_inactive Inhibition Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., KRAS::SOS1 binding) Cellular Cell-Based Assays (e.g., Proliferation in KRAS G12C cell lines) Biochemical->Cellular Signaling Downstream Signaling (e.g., pERK Western Blot) Cellular->Signaling PK Pharmacokinetics (PK) (e.g., exposure studies) Signaling->PK PD Pharmacodynamics (PD) (e.g., target engagement) PK->PD Efficacy Xenograft Efficacy (e.g., tumor growth inhibition) PD->Efficacy Data_Analysis Data Analysis and Comparison Efficacy->Data_Analysis Start KRAS G12C Inhibitor (e.g., this compound) Start->Biochemical Start->Cellular

References

Comparative Analysis of BI-0474 Cross-reactivity with RAS Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of BI-0474, a covalent inhibitor of KRAS G12C, with other RAS isoforms. The information presented herein is compiled from publicly available experimental data to offer an objective overview of the compound's selectivity and performance.

Introduction

This compound is a potent and selective irreversible covalent inhibitor of KRAS G12C.[1][2] It targets the cysteine residue introduced by the G12C mutation, locking the oncoprotein in its inactive, GDP-bound state.[3] Given the high degree of homology among the RAS isoforms (KRAS, HRAS, and NRAS), understanding the cross-reactivity profile of KRAS G12C inhibitors is crucial for minimizing off-target effects and maximizing therapeutic efficacy.[3] This guide summarizes the available data on this compound's selectivity for KRAS G12C over other RAS isoforms.

Quantitative Data Summary

The following tables present a summary of the available quantitative data on the inhibitory activity of this compound against different RAS isoforms.

Biochemical Assay Data
TargetAssayIC50 (nM)Fold Selectivity (vs. KRAS G12C)
KRAS G12C KRAS G12C::SOS1 AlphaScreen7.01
KRAS G12D KRAS G12D::SOS1 AlphaScreen4,200600

Data sourced from opnMe.com.[4]

Cellular Assay Data
Cell LineRAS MutationAssayEC50 (nM)Fold Selectivity (vs. NCI-H358)
NCI-H358 KRAS G12CCell Proliferation261
GP2D KRAS G12DCell Proliferation4,500173
LS-513 KRAS G12DCell Proliferation> 4,000> 153

Data sourced from opnMe.com and MedchemExpress.com.[4][5]

Cross-reactivity with HRAS and NRAS

Off-Target Effects

In a SafetyScreen44™ panel, this compound was tested at a high concentration of 10 µM and showed activity against 9 out of 44 targets.[1] This indicates that at concentrations significantly higher than its IC50 for KRAS G12C, this compound may exhibit off-target activities.

Experimental Protocols

KRAS::SOS1 AlphaScreen Assay

Objective: To measure the inhibitory effect of this compound on the protein-protein interaction between KRAS and the guanine (B1146940) nucleotide exchange factor SOS1.

Principle: This is a bead-based immunoassay that measures the proximity of two molecules.[4] In this assay, GST-tagged KRAS and His-tagged SOS1 are used. Glutathione donor beads bind to GST-KRAS, and nickel chelate acceptor beads bind to His-SOS1. When KRAS and SOS1 interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which excites the acceptor beads, leading to light emission at 520-620 nm. An inhibitor of the KRAS-SOS1 interaction will prevent this proximity, resulting in a decrease in the light signal.

Methodology:

  • Reagent Preparation: Recombinant GST-tagged KRAS (G12C or G12D) and His-tagged SOS1 proteins are prepared in assay buffer.

  • Compound Preparation: this compound is serially diluted to the desired concentrations.

  • Assay Reaction: The KRAS protein, SOS1 protein, and this compound are incubated together in a microplate.

  • Bead Addition: Glutathione donor beads and nickel chelate acceptor beads are added to the wells.

  • Incubation: The plate is incubated in the dark to allow for bead-protein binding and interaction.

  • Detection: The plate is read on an AlphaScreen-capable plate reader, and the intensity of the light emission is measured.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines with different RAS mutations.

Principle: This assay measures the number of viable cells after a period of exposure to the test compound. A common method is the use of a reagent such as CellTiter-Glo®, which quantifies ATP, an indicator of metabolically active cells.

Methodology:

  • Cell Culture: NCI-H358 (KRAS G12C) and GP2D or LS-513 (KRAS G12D) cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The following day, the cells are treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, and the luminescence is measured using a plate reader.

  • Data Analysis: The EC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RAS signaling pathway and a typical experimental workflow for evaluating RAS inhibitors.

RAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GDP-GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP Hydrolysis (GAP) RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation BI0474 This compound BI0474->RAS_GDP Inhibits SOS1 Interaction

Caption: Simplified RAS signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays b_start Recombinant RAS Proteins (G12C, G12D, etc.) b_assay KRAS::SOS1 AlphaScreen Assay b_start->b_assay b_result IC50 Determination (Selectivity) b_assay->b_result c_start Cancer Cell Lines (NCI-H358, GP2D) c_assay Cell Proliferation Assay c_start->c_assay c_result EC50 Determination (Potency & Selectivity) c_assay->c_result BI0474 This compound BI0474->b_assay BI0474->c_assay

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

References

Efficacy of BI-0474 in Sotorasib-Resistant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of covalent inhibitors targeting the KRAS G12C mutation has marked a significant advancement in the treatment of cancers harboring this alteration. Sotorasib (B605408), the first FDA-approved KRAS G12C inhibitor, has demonstrated clinical benefit; however, acquired resistance inevitably develops, posing a significant clinical challenge. This guide provides a comparative overview of the preclinical efficacy of BI-0474, a novel KRAS G12C inhibitor, and discusses its potential in the context of sotorasib resistance by comparing it with alternative therapeutic strategies.

This compound: Preclinical Efficacy in Sotorasib-Sensitive Models

This compound is a potent and irreversible covalent inhibitor of KRAS G12C. Preclinical studies have demonstrated its efficacy in sotorasib-sensitive cancer models.

In Vitro Activity

This compound has shown potent anti-proliferative activity in the KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell line NCI-H358.

CompoundCell LineAssayEndpointValue
This compound NCI-H358Proliferation AssayEC5026 nM
In Vivo Efficacy

In a xenograft model using the NCI-H358 cell line, this compound demonstrated significant anti-tumor activity.

CompoundAnimal ModelCell LineDosingEndpointResult
This compound Nude MiceNCI-H35840 mg/kg, daily for 3 daysBiomarker Modulation & Tumor GrowthModulation of pharmacodynamic biomarkers and induction of programmed cell death

Sotorasib Resistance and Alternative Strategies

Resistance to sotorasib can occur through various mechanisms, broadly categorized as on-target alterations within the KRAS gene or off-target activation of bypass signaling pathways. Understanding these mechanisms is crucial for developing effective second-line therapies.

Mechanisms of Sotorasib Resistance
  • On-Target Resistance: Secondary mutations in the KRAS G12C protein can emerge, potentially altering the drug-binding pocket and reducing inhibitor efficacy.

  • Off-Target Resistance:

    • Bypass Pathway Activation: Upregulation of alternative signaling pathways can circumvent the inhibition of KRAS G12C. Key pathways implicated in sotorasib resistance include the PI3K/AKT/mTOR and the MAPK pathways.[1]

    • Histological Transformation: In some cases, the tumor may undergo a change in its cellular type, for example, from an adenocarcinoma to a squamous cell carcinoma, rendering it less dependent on the KRAS G12C mutation.[2]

Comparison with Alternative Therapeutic Approaches

While direct comparative data for this compound in sotorasib-resistant models is not currently available, several next-generation KRAS G12C inhibitors and combination strategies are under investigation to address this clinical challenge.

Therapeutic StrategyMechanism of ActionRationale for Overcoming Sotorasib ResistanceKey Findings in Sotorasib-Resistant Models
Next-Generation KRAS G12C Inhibitors (e.g., Adagrasib) Covalent KRAS G12C inhibitors with potentially different binding properties or improved pharmacokinetic profiles.May retain activity against certain on-target resistance mutations that confer resistance to sotorasib.Adagrasib has shown clinical activity in patients who have progressed on sotorasib, suggesting potential differences in their activity against certain resistance mechanisms.[3]
Pan-RAS Inhibitors Inhibit both mutant and wild-type RAS proteins.Can overcome resistance mediated by feedback activation of wild-type RAS or the emergence of other RAS mutations.Preclinical studies are ongoing to evaluate the efficacy of pan-RAS inhibitors in various resistance settings.
Combination with SHP2 Inhibitors SHP2 is a protein tyrosine phosphatase that acts upstream of RAS.SHP2 inhibition can block the reactivation of the MAPK pathway, a common resistance mechanism.Combination with SHP2 inhibitors has shown synergistic anti-tumor effects in preclinical models of KRAS G12C-mutant cancers.
Combination with PI3K/mTOR Inhibitors Target key components of the PI3K/AKT/mTOR signaling pathway.Directly targets a key bypass pathway implicated in sotorasib resistance.[1]Combination therapies have demonstrated the ability to overcome resistance in preclinical models.[4]
Combination with EGFR Inhibitors Block signaling through the Epidermal Growth Factor Receptor.Addresses resistance driven by the upregulation of EGFR signaling.This combination has shown promise, particularly in colorectal cancer models.

Experimental Protocols

In Vitro Proliferation Assay (NCI-H358)
  • Cell Culture: NCI-H358 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The luminescent signal is read using a plate reader, and the data is normalized to the vehicle control. The EC50 value is calculated using a non-linear regression analysis.

In Vivo Xenograft Study (NCI-H358)
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.[5]

  • Tumor Implantation: NCI-H358 cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers, and the volume is calculated using the formula: (Length x Width²) / 2.[5]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[5]

  • Drug Administration: this compound is administered as per the specified dosing schedule (e.g., 40 mg/kg, intraperitoneally, daily for 3 days). The control group receives a vehicle solution.[5]

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised for pharmacodynamic biomarker analysis (e.g., Western blot for downstream signaling proteins) and histological analysis (e.g., TUNEL assay for apoptosis).[5]

  • Toxicity Assessment: Animal body weight and overall health are monitored as indicators of treatment-related toxicity.[5]

Signaling Pathways and Experimental Workflow

KRAS G12C Signaling and Sotorasib Resistance

Caption: KRAS G12C signaling and mechanisms of sotorasib resistance.

General Experimental Workflow for In Vivo Efficacy

experimental_workflow start Start cell_culture NCI-H358 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tgi Tumor Growth Inhibition endpoint->tgi pd_analysis Pharmacodynamic Biomarker Analysis endpoint->pd_analysis histology Histological Analysis endpoint->histology end End tgi->end pd_analysis->end histology->end

Caption: General workflow for in vivo efficacy studies of KRAS G12C inhibitors.

References

A Comparative Guide to the Potency of BI-0474 and Other KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational tool compound BI-0474 with the clinically approved KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849). The following sections present a quantitative comparison of their potencies, detailed experimental methodologies for the cited assays, and a visualization of the relevant signaling pathway.

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

This compound, Sotorasib, and Adagrasib are all potent, selective, and irreversible covalent inhibitors of the KRAS G12C mutant protein. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a key molecular switch in cellular signaling pathways that regulate cell growth, proliferation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, traps the KRAS protein in a constitutively active, GTP-bound state, which leads to uncontrolled cell division and tumor formation.

These inhibitors function by specifically forming a covalent bond with the thiol group of the mutant cysteine residue at position 12. This irreversible binding locks the KRAS G12C protein in its inactive, GDP-bound state. By doing so, they prevent the subsequent activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which is critical for cancer cell proliferation.

Quantitative Potency Comparison

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound, Sotorasib, and Adagrasib. Lower values are indicative of higher potency. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

CompoundBiochemical Potency (IC50, nM)Cellular Potency (EC50/IC50, nM)
This compound 7.0 (KRASG12C::SOS1 AlphaScreen)[1]26 (NCI-H358 cell proliferation)[1]
Sotorasib (AMG-510) ~8.9 (TR-FRET)~6 (NCI-H358 cell viability)
Adagrasib (MRTX849) Not explicitly found in a comparable biochemical assay5 - 14 (NCI-H358 and MIA PaCa-2 cellular IC50)[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams have been generated using the Graphviz DOT language.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP GDP-GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Sotorasib Adagrasib Inhibitor->KRAS_GDP Covalent Inhibition

KRAS G12C signaling pathway and inhibitor action.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start_biochem Recombinant KRAS G12C & SOS1 assay_setup Incubate with Inhibitor Dilutions start_biochem->assay_setup readout_biochem Measure KRAS:SOS1 Interaction (e.g., AlphaScreen) assay_setup->readout_biochem ic50_calc Calculate IC50 readout_biochem->ic50_calc ec50_calc Calculate EC50 start_cell Seed NCI-H358 Cells (KRAS G12C Mutant) cell_treatment Treat with Inhibitor Dilutions (72h) start_cell->cell_treatment readout_cell Measure Cell Viability (e.g., CellTiter-Glo) cell_treatment->readout_cell readout_cell->ec50_calc

Experimental workflow for inhibitor comparison.

Detailed Experimental Protocols

The following are representative protocols for the key assays used to determine the potency of KRAS G12C inhibitors.

Biochemical Assay: KRASG12C::SOS1 Protein-Protein Interaction (AlphaScreen)

This assay quantifies the ability of an inhibitor to disrupt the interaction between KRAS G12C and the guanine (B1146940) nucleotide exchange factor SOS1.

Materials:

  • Recombinant human KRAS G12C protein (GDP-bound)

  • Recombinant human SOS1 protein (catalytic domain)

  • AlphaScreen GST Detection Kit (Donor and Acceptor beads)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, 0.1% BSA)

  • 384-well white microplates

  • Test compounds (e.g., this compound) serially diluted in DMSO

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add a small volume (e.g., 100 nL) to the wells of a 384-well plate.

  • Protein Preparation: Prepare a mixture of GST-tagged SOS1 and His-tagged KRAS G12C in assay buffer.

  • Incubation: Add the protein mixture to the wells containing the test compounds. Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for compound binding to KRAS G12C.

  • Bead Addition: Prepare a suspension of AlphaScreen Glutathione Donor beads and Nickel Chelate Acceptor beads in assay buffer. Add this bead suspension to all wells.

  • Signal Development: Incubate the plate in the dark at room temperature for 60-120 minutes to allow for bead-protein binding and signal generation.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the donor and acceptor beads are brought into proximity through the KRAS-SOS1 interaction.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: NCI-H358 Cell Proliferation (CellTiter-Glo®)

This assay measures the effect of the inhibitor on the proliferation and viability of the KRAS G12C mutant non-small cell lung cancer cell line, NCI-H358.

Materials:

  • NCI-H358 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

  • 96-well clear-bottom white plates

  • Test compounds (e.g., this compound) serially diluted in culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Cell Seeding: Harvest NCI-H358 cells and seed them into 96-well plates at a predetermined density (e.g., 1,000 to 5,000 cells per well). Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, remove the existing medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Reagent Addition: After the incubation period, allow the plates to equilibrate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percent viability relative to the vehicle-treated control wells and plot the results against the compound concentration to determine the EC50 value.

References

Navigating Covalent Inhibitor Selectivity: A Comparative Look at BI-0474 and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target profile of a covalent inhibitor is paramount to assessing its therapeutic window and potential for adverse effects. This guide provides a comparative overview of the off-target profile of BI-0474, a covalent KRAS G12C inhibitor, in the context of other covalent inhibitors. Due to the limited publicly available, comprehensive off-target data for this compound, this guide will also feature data from other well-characterized covalent inhibitors to illustrate the methodologies and the depth of analysis required for a thorough comparison.

Executive Summary

Covalent inhibitors represent a powerful therapeutic modality, offering high potency and prolonged duration of action. However, their irreversible nature necessitates a rigorous evaluation of their proteome-wide selectivity to minimize off-target effects. This guide delves into the off-target profile of this compound and contrasts it with other covalent inhibitors, highlighting the experimental approaches used to define their selectivity. While direct, head-to-head proteomic comparisons including this compound are not extensively available in the public domain, we can contextualize its selectivity based on available screening data and by comparing it to the more comprehensively profiled covalent KRAS G12C inhibitors, sotorasib (B605408) and adagrasib.

Data Presentation: Off-Target Profiles

A comprehensive understanding of off-target interactions is crucial for the development of safe and effective covalent inhibitors. Below, we summarize the available off-target data for this compound and provide a more detailed look at the off-target profiles of other prominent covalent KRAS G12C inhibitors.

This compound Off-Target Profile

Publicly available, in-depth proteomics-based off-target data for this compound is limited. However, initial safety screening provides some insights into its selectivity.

InhibitorAssay TypeNumber of Targets ScreenedOff-Targets Identified (at 10 µM)Reference
This compound SafetyScreen44™449 (M3/H, ALPHA1AH, COX-2, Ca+, MU/H, M2/H, COX-1, DATRANS, 5HT2B)[1]
BI-0473 (negative control) SafetyScreen44™446 (COX-2, KAPPA, 5HT2N, M2, COX-1, 5HT1B)[1]

Comparative Off-Target Data for Other Covalent KRAS G12C Inhibitors

To provide a framework for understanding the scope of off-target analysis for covalent inhibitors, the following table summarizes findings for sotorasib (AMG510), another covalent KRAS G12C inhibitor for which more extensive public data is available. This data is derived from a global profiling study in H358 cells.

InhibitorAssay TypeNumber of Off-Target Sites IdentifiedSelected Off-Target ProteinsReference
Sotorasib (AMG510) Chemoproteomics (pan-AMG510 antibody peptide IP)>300KEAP1, ALDOA, TPI1, GAPDH, PGK1, PGAM1, ENO1, PKM, LDHB[2]

Note: This table is intended to be illustrative of the type of data generated in a comprehensive off-target analysis and does not represent a direct head-to-head comparison with this compound due to differences in experimental methodologies.

Experimental Protocols

The following section details a generalized experimental protocol for identifying the off-target profile of a covalent inhibitor using a competitive activity-based protein profiling (ABPP) approach coupled with quantitative mass spectrometry. This method allows for the proteome-wide assessment of inhibitor binding.

Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification

1. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., NCI-H358 for KRAS G12C inhibitors) are cultured under standard conditions.

  • Cells are treated with the covalent inhibitor of interest (e.g., this compound) at various concentrations and for different durations. A vehicle control (e.g., DMSO) is run in parallel.

2. Cell Lysis:

  • After treatment, cells are harvested and lysed in a buffer that preserves protein activity.

3. Competitive Labeling with a Broad-Spectrum Covalent Probe:

  • The cell lysates are then incubated with a broad-spectrum, "clickable" covalent probe (e.g., an iodoacetamide-alkyne probe for cysteine-reactive inhibitors). This probe will react with the remaining accessible reactive cysteine residues in the proteome.

4. Click Chemistry:

  • A reporter tag (e.g., biotin-azide) is attached to the alkyne-modified proteins via a copper-catalyzed or copper-free click reaction.

5. Enrichment of Probe-Labeled Proteins:

  • Biotinylated proteins are enriched from the total proteome using streptavidin-coated beads.

6. On-Bead Digestion:

  • The enriched proteins are digested into peptides while still bound to the beads using a protease such as trypsin.

7. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • The resulting peptide mixture is analyzed by high-resolution LC-MS/MS to identify and quantify the peptides.

8. Data Analysis:

  • The relative abundance of each identified cysteine-containing peptide is compared between the inhibitor-treated and vehicle-treated samples.

  • A significant decrease in the abundance of a particular peptide in the inhibitor-treated sample indicates that the inhibitor has covalently bound to that specific cysteine residue, thus preventing its labeling by the broad-spectrum probe. This identifies a potential off-target interaction.

Mandatory Visualization

KRAS G12C Signaling Pathway

The following diagram illustrates the KRAS G12C signaling pathway and the point of intervention for covalent inhibitors like this compound.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (Covalent Inhibitor) Inhibitor->KRAS_GDP Covalent Binding

Caption: KRAS G12C signaling pathway and inhibitor action.

Experimental Workflow for Off-Target Profiling

This diagram outlines the key steps in the competitive ABPP workflow for identifying off-target interactions of covalent inhibitors.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_profiling Chemoproteomic Profiling cluster_analysis Analysis CellCulture 1. Cell Culture InhibitorTreatment 2. Treatment with Covalent Inhibitor (or Vehicle) CellCulture->InhibitorTreatment CellLysis 3. Cell Lysis InhibitorTreatment->CellLysis CompetitiveLabeling 4. Competitive Labeling with 'Clickable' Probe CellLysis->CompetitiveLabeling ClickChemistry 5. Biotin Tagging via Click Chemistry CompetitiveLabeling->ClickChemistry Enrichment 6. Streptavidin Enrichment ClickChemistry->Enrichment Digestion 7. On-Bead Digestion Enrichment->Digestion LCMS 8. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 9. Identification of Off-Targets LCMS->DataAnalysis

Caption: Competitive ABPP workflow for off-target profiling.

References

Safety Operating Guide

Personal protective equipment for handling BI-0474

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for BI-0474

For Research Use Only

This document provides crucial safety and logistical information for handling the potent KRASG12C inhibitor, this compound. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure a safe laboratory environment and minimize exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound requiring careful handling. While a specific Safety Data Sheet (SDS) is not publicly available, data from structurally similar KRASG12C inhibitors indicate potential hazards. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE. This is based on guidelines for handling potent oncological agents and similar hazardous compounds.[1][2][3][4][5][6]

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory.[1]
Hand Protection Protective glovesTwo pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[1]
Body Protection Impervious laboratory coat or gownShould be resistant to chemical permeation.[1][2]
Respiratory Protection Suitable respirator (e.g., N95)Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[1][2]

Note: All disposable PPE should not be reused and must be disposed of as hazardous waste.[1][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical for safe handling of this compound.

  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[1]

  • Prepare the Workspace: All handling of this compound, especially weighing the solid compound and preparing stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[1] The work surface should be covered with absorbent, plastic-backed paper.[1]

  • Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid creating dust. If any material is spilled, decontaminate the area immediately.[1]

  • Preparing Solutions:

    • This compound is soluble in DMSO.[7] For a 10 mM stock solution, dissolve the appropriate amount of this compound in fresh DMSO.[8]

    • For in vivo studies, specific formulation protocols should be followed. For example, a 2.5 mg/mL solution can be prepared by adding a DMSO stock solution to a mixture of PEG300, Tween-80, and saline.[8]

  • Storage:

    • Store the solid compound and stock solutions at -20°C or -80°C.[8]

    • At -20°C, the stock solution is stable for up to 1 month.[8]

    • At -80°C, the stock solution is stable for up to 6 months.[8]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal don_ppe 1. Don PPE prep_workspace 2. Prepare Workspace (Fume Hood/BSC) don_ppe->prep_workspace weigh_compound 3. Weigh Compound prep_workspace->weigh_compound prep_solution 4. Prepare Solution weigh_compound->prep_solution conduct_experiment 5. Conduct Experiment prep_solution->conduct_experiment Use in Assay decontaminate 6. Decontaminate Workspace conduct_experiment->decontaminate Post-Experiment segregate_waste 7. Segregate Waste decontaminate->segregate_waste doff_ppe 8. Doff PPE segregate_waste->doff_ppe dispose_waste 9. Dispose of Waste doff_ppe->dispose_waste

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.[1][6]

Waste Segregation and Disposal

Waste TypeDescriptionDisposal Procedure
Solid Waste Contaminated gloves, absorbent paper, pipette tips, and empty vials.[1]Collect in a designated, labeled hazardous waste container lined with a heavy-duty plastic bag.[6]
Liquid Waste Unused solutions containing this compound and contaminated solvents.Collect in a labeled, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[6]
Sharps Waste Needles, syringes, and other contaminated sharps.Dispose of in a designated, puncture-resistant sharps container.[6]

Decontamination and Inactivation

For liquid waste, consider inactivation prior to disposal. This should be done in a certified chemical fume hood.[6]

  • Prepare Inactivating Solution: A fresh solution of 10% sodium hypochlorite (B82951) can be used.

  • Inactivation: Slowly add the liquid waste containing this compound to the inactivating solution (a 1:10 ratio of waste to inactivating solution is recommended) with stirring.

  • Reaction Time: Allow the mixture to react for at least 24 hours to ensure complete degradation.

  • Neutralization and Disposal: Neutralize the solution if necessary and dispose of it as hazardous chemical waste according to your institution's guidelines.[6]

Final Disposal

All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by your institution's EHS personnel for final disposal, typically via incineration.[6] Never dispose of this compound or its contaminated waste down the drain or in regular trash.[6]

Experimental Protocols and Data

This compound is a potent and selective covalent inhibitor of KRASG12C.[9][10] It has demonstrated anti-proliferative activity in cell lines with the KRAS G12C mutation and anti-tumor efficacy in xenograft models.[8][9]

In Vitro Activity

Assay TypeCell LineIC50 / EC50
GDP-KRAS::SOS1 Protein Interaction-7.0 nM
Anti-proliferative ActivityNCI-H35826 nM

In Vivo Efficacy

Animal ModelDosing RegimenOutcome
NCI-H358 cell line-derived non-small cell lung cancer xenograft model40 mg/kg; i.p.; single daily for 3 days[8]Shows anti-tumor efficacy and pharmacodynamic biomarker modulation.[8]

Signaling Pathway

This compound is an irreversible, covalent inhibitor of the KRASG12C mutant protein. The KRAS protein is a key component of intracellular signaling pathways that regulate cell growth and survival.[10] The G12C mutation leads to the constitutive activation of KRAS, driving oncogenic signaling.[10] this compound covalently binds to the mutated cysteine at position 12, locking the protein in an inactive state and inhibiting downstream signaling.

cluster_pathway KRAS Signaling Pathway cluster_inhibition Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis Downstream Downstream Effectors (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation BI0474 This compound KRAS_G12C KRAS G12C Mutant BI0474->KRAS_G12C Covalently Binds & Inhibits

Caption: Inhibition of the KRASG12C signaling pathway by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.